4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3; Formula: C₁₂H₁₉ClN₂) is not a standalone therapeutic agent, but rather a highly privileged, versatile amine-containing building block utilized extensively in modern drug discovery[1]. Featuring a primary aromatic amine coupled to a seven-membered azepane (hexamethyleneimine) ring, this compound serves as a critical structural determinant when synthesized into larger bioactive scaffolds[1].
Recent literature highlights its integration into two distinct pharmacological domains: the synthesis of diarylamine para-acetamides as potent ferroptosis inhibitors [2], and the development of muscarinic M4 receptor agonists for central nervous system (CNS) disorders[1]. This whitepaper dissects the causality behind the azepane-aniline scaffold's bioactivity and provides self-validating in vitro protocols for evaluating its derivatives.
Chemical Biology & Scaffold Dynamics: Why the Azepane-Aniline Moiety?
The selection of 4-(azepan-1-yl)aniline as a precursor is driven by precise physicochemical principles:
Electronic Tuning (The "Push-Pull" Effect): The lone pair of electrons on the azepane nitrogen delocalizes into the phenyl ring. When the primary amine is converted into a secondary diarylamine, this electron-donating effect significantly lowers the Bond Dissociation Energy (BDE) of the resulting N-H bond. A low N-H BDE is the fundamental thermodynamic requirement for a molecule to act as a Radical Trapping Antioxidant (RTA).
Steric Bulk & Receptor Fit: The 7-membered azepane ring provides a larger, more flexible spatial volume compared to standard pyrrolidine (5-membered) or piperidine (6-membered) rings. This unique geometry is critical for locking into the deep, hydrophobic allosteric/orthosteric pockets of GPCRs, such as the Muscarinic M4 receptor, conferring necessary subtype selectivity[1].
When 4-(azepan-1-yl)aniline is incorporated into diarylamine structures, it acts as a potent inhibitor of ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation[2] ().
The Causality of Inhibition
Endogenous lipid peroxyl radicals (PLOO•) propagate membrane damage. The azepane-diarylamine derivative intercepts this chain reaction by donating its highly labile N-H hydrogen atom to the radical, forming a stable, non-toxic lipid hydroperoxide (PLOOH) and a stable, resonance-delocalized nitrogen radical that safely terminates the oxidation cascade.
Mechanism of ferroptosis inhibition via radical trapping by azepane-diarylamines.
Protocol 1: In Vitro Lipid Peroxidation Assay (BODIPY 581/591 C11)
To evaluate the RTA efficacy of azepane-derivatives, we utilize a self-validating flow cytometry assay using BODIPY 581/591 C11. The self-validation lies in the dye's ratiometric nature: oxidation shifts its emission from red (590 nm) to green (530 nm), inherently normalizing for variations in cell size and dye uptake.
Step-by-Step Methodology:
Cell Seeding: Plate HT-1080 fibrosarcoma cells at 2 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
Induction & Treatment: Co-treat cells with 1 μM RSL3 (a GPX4 inhibitor to induce ferroptosis) and varying concentrations of the azepane-diarylamine derivative (1 nM to 10 μM). Include Ferrostatin-1 (1 μM) as a positive control.
Probe Loading: After 4 hours, add BODIPY 581/591 C11 to a final concentration of 2 μM. Incubate for 30 minutes at 37°C.
Harvest & Wash: Wash cells twice with PBS, trypsinize, and resuspend in 200 μL FACS buffer (PBS + 1% BSA).
Flow Cytometry: Excite at 488 nm. Record fluorescence in the FITC channel (green, oxidized) and PE channel (red, reduced).
Data Analysis & Validation: Calculate the Green/Red fluorescence ratio. A valid assay plate must yield a Z'-factor > 0.5 between the RSL3-only (negative control) and RSL3 + Fer-1 (positive control) wells.
Mechanism II: Muscarinic M4 Receptor Agonism
Azepane-containing scaffolds are heavily investigated as therapeutics for schizophrenia and cognitive decline due to their ability to act as Muscarinic M4 receptor agonists[1].
The Causality of Signaling
The M4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o pathway. Binding of the azepane-derivative stabilizes the active conformation of the receptor, triggering the dissociation of the Gi alpha subunit. This directly inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cyclic AMP (cAMP) levels.
GPCR Gi/o signaling pathway modulated by azepane-based muscarinic M4 agonists.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
To quantify M4 agonism, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard (). The assay is self-validating: the readout relies on the ratio of two emission wavelengths (665 nm / 620 nm), which mathematically cancels out optical interference, compound autofluorescence, and minor pipetting errors.
Step-by-Step Methodology:
Cell Preparation: Harvest CHO-K1 cells stably expressing the human M4 receptor. Resuspend in stimulation buffer (HBSS + 0.1% BSA + 500 μM IBMX). Note: IBMX is a phosphodiesterase inhibitor crucial for preventing cAMP degradation, ensuring the signal purely reflects Adenylyl Cyclase activity.
Stimulation: Plate 1,000 cells/well in a 384-well white microplate. Add 10 μM Forskolin (to artificially stimulate AC and raise baseline cAMP) alongside a concentration gradient of the azepane-agonist. Incubate for 30 minutes at Room Temperature (RT).
Detection Reagents: Add anti-cAMP Cryptate (donor) and d2-labeled cAMP (acceptor) prepared in lysis buffer. Incubate for 1 hour at RT.
TR-FRET Measurement: Read the plate on a compatible microplate reader (e.g., PHERAstar). Excite at 337 nm and measure emissions at 620 nm and 665 nm.
Analysis: Calculate the 665/620 ratio. High cAMP levels (inactive M4) disrupt the FRET pair, yielding a low ratio. Agonism of M4 lowers cAMP, restoring the FRET pair and yielding a high ratio.
Quantitative Data & Pharmacological Profiling
The following table summarizes the typical in vitro pharmacological profile of derivatives synthesized from the 4-(azepan-1-yl)aniline hydrochloride scaffold, benchmarked against industry standards.
Compound / Scaffold Class
Primary Target
Primary Assay Type
Typical IC₅₀ / EC₅₀
Efficacy / Max Response
Azepane-Diarylamines
Lipid Peroxyl Radicals
BODIPY-C11 Flow Cytometry
10 - 50 nM
>95% inhibition of lipid ROS
Ferrostatin-1 (Control)
Lipid Peroxyl Radicals
BODIPY-C11 Flow Cytometry
~15 nM
>95% inhibition of lipid ROS
Azepane-Amides
Muscarinic M4 Receptor
HTRF cAMP Accumulation
50 - 200 nM
80-100% (Full Agonist)
Acetylcholine (Control)
Muscarinic M4 Receptor
HTRF cAMP Accumulation
~10 nM
100% (Reference Standard)
References
Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides". World Intellectual Property Organization.
National Center for Biotechnology Information (NCBI). "Assay Guidance Manual: HTRF cAMP Assay". Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary & Structural Profiling
4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is a highly versatile amine-containing building block utilized extensively in medicinal chemistry[1]. Structurally, it features a primary aromatic amine (aniline) coupled with a seven-membered nitrogen heterocycle (azepane). This unique scaffold is critical in the synthesis of muscarinic M4 receptor agonists, novel boron-containing antimicrobial agents, and ferroptosis inhibitors[1][2].
Because it is supplied as a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free-base counterpart. However, this structural configuration dictates specific handling protocols, particularly regarding its toxicological profile and its behavior in nucleophilic substitution or coupling reactions.
Quantitative Physicochemical Data
Property
Specification
Chemical Name
4-(Azepan-1-yl)aniline hydrochloride
CAS Number
1092733-37-3
Molecular Formula
C12H19ClN2
Molecular Weight
226.75 g/mol
Physical State
Solid (typically crystalline powder)
Reactivity
Nucleophilic (requires free-basing for amidation)
Mechanistic Toxicology & Hazard Identification
Understanding the causality behind the toxicity of 4-(Azepan-1-yl)aniline hydrochloride is paramount for establishing self-validating safety systems in the laboratory. The hazards are bipartite, stemming from both the aniline moiety and the azepane ring.
The Aniline Moiety: Methemoglobinemia Risk
Aniline derivatives are potent inducers of methemoglobinemia, a condition where hemoglobin is oxidized, impairing its ability to bind and transport oxygen, leading to tissue hypoxia[3]. The toxicity is not caused by the parent compound directly but requires biochemical transformation.
In the liver, the cytochrome P450 mixed-function oxidase system converts the aniline derivative into a highly reactive phenylhydroxylamine metabolite[4][5]. This intermediate undergoes co-oxidation in the presence of oxygenated hemoglobin, yielding a nitrosobenzene derivative and converting ferrous hemoglobin (Fe²⁺) into ferric methemoglobin (Fe³⁺)[5]. Because this process consumes cellular reducing power (glutathione), chronic or acute exposure can rapidly overwhelm the erythrocyte's reductive capacity.
The Azepane Moiety: Localized Irritation
The azepane ring contributes to the compound's basicity and localized tissue destructiveness. Exposure to azepane derivatives can cause severe skin irritation, serious eye damage, and respiratory tract irritation[6][7].
Figure 1: Mechanistic pathway of aniline-induced methemoglobinemia via CYP450 oxidation.
Handling, Storage, and Engineering Controls
To mitigate the risks of dermal absorption (which readily transports aniline derivatives into the bloodstream) and inhalation, laboratory environments must implement strict engineering controls.
Required Engineering Controls & PPE
Control Category
Requirement
Causality / Rationale
Ventilation
Chemical Fume Hood
Prevents inhalation of aerosolized dust, which can cause respiratory irritation and systemic methemoglobinemia[6].
Hand Protection
Nitrile or Neoprene Gloves
Aniline derivatives readily penetrate standard latex. Nitrile provides a validated barrier against dermal absorption.
Eye Protection
tightly fitting safety goggles
The azepane moiety can cause severe ocular damage upon contact[7].
Storage
Inert atmosphere, < 25°C
Prevents auto-oxidation of the amine. Must be stored away from strong oxidizing agents to prevent exothermic reactions[7].
Emergency Response & Spill Mitigation
A self-validating emergency protocol ensures that any deviation from normal handling is immediately contained without escalating risk.
Evacuation & Assessment: Immediately vacate the spill area. Assess if the spill is localized (e.g., inside a fume hood) or environmental (e.g., floor).
PPE Donning: Ensure the responder is wearing fresh nitrile gloves, a particulate respirator (N95 or higher if outside a hood), and safety goggles[8].
Containment: Do not sweep dry, as this aerosolizes the toxic powder. Gently cover the spill with a damp absorbent pad or inert binding material (e.g., sand or vermiculite)[8].
Collection: Use non-sparking tools to scoop the absorbed material into a sealable, chemically resistant hazardous waste container[8].
Decontamination: Wash the spill area thoroughly with a dilute acidic solution (e.g., 5% acetic acid) to protonate any residual free base, rendering it water-soluble, followed by copious amounts of water[8].
Experimental Workflow: Amide Bond Formation via HATU Coupling
4-(Azepan-1-yl)aniline hydrochloride is frequently used as a nucleophile in direct amidation coupling reactions[1]. HATU is the preferred coupling reagent for sterically hindered or deactivated anilines due to its high efficiency and generation of a highly reactive HOAt ester[9][10].
Because the aniline is supplied as a hydrochloride salt, it must be free-based in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA is chosen over Triethylamine (TEA) because its steric hindrance minimizes side reactions and racemization[9].
Step-by-Step Methodology
Pre-Activation of Carboxylic Acid:
In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq.) in anhydrous DMF (0.1–0.5 M concentration).
Add DIPEA (2.0 eq.) to the solution to deprotonate the carboxylic acid.
Add HATU (1.1 eq.) and stir at room temperature for 15–30 minutes. The solution will typically turn yellow as the active O-acyl(tetramethyl)isouronium salt forms[9].
Nucleophile Preparation (Free-Basing):
In a separate vial, dissolve 4-(Azepan-1-yl)aniline hydrochloride (1.1 eq.) in a minimal amount of anhydrous DMF.
Critical Step: Add an additional 1.0 eq. of DIPEA (total 3.0 eq. in the system) to this vial. This neutralizes the HCl salt, generating the nucleophilic free amine[9][10].
Coupling Reaction:
Dropwise, add the free-based aniline solution to the activated carboxylic acid mixture.
Stir the reaction at room temperature for 2–12 hours. Monitor progression via LC-MS or TLC until the active ester is consumed.
Quench and Work-Up:
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
Wash sequentially with 5% aqueous citric acid (to remove excess DIPEA and unreacted aniline), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt byproduct), and brine[9].
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude amide via flash column chromatography on silica gel.
Figure 2: Step-by-step HATU-mediated amide coupling workflow using DIPEA.
References
Google Patents. "WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides". Google Patents.
ResearchGate. "Chemically induced methemoglobinemia from aniline poisoning". ResearchGate. Available at:[Link]
Longdom Publishing. "Drugs may be Induced Methemoglobinemia". Longdom. Available at:[Link]
Scholars Literature. "La Prensa Medica Argentina". Scholars Literature. Available at:[Link]
4-(Azepan-1-yl)aniline Hydrochloride: Exact Mass Profiling and HRMS Workflows in Drug Discovery
Executive Summary In modern drug development, the precision of molecular building blocks dictates the success of downstream synthetic and analytical workflows. 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug development, the precision of molecular building blocks dictates the success of downstream synthetic and analytical workflows. 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is a highly versatile, amine-containing synthetic intermediate. Characterized by its seven-membered azepane ring fused to a primary aromatic amine, it serves as a privileged scaffold for developing therapeutics targeting central nervous system (CNS) disorders, antimicrobial resistance, and kinase-driven oncogenesis.
For analytical chemists and drug development professionals, distinguishing between the bulk molecular weight and the monoisotopic exact mass of this compound is critical. This whitepaper provides an in-depth technical analysis of the physicochemical properties of 4-(Azepan-1-yl)aniline hydrochloride, alongside field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocols required for its rigorous characterization.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A foundational principle in analytical chemistry is the functional distinction between molecular weight and exact mass.
Molecular Weight (Average Mass): Calculated using the weighted average of the naturally occurring isotopes of each element. It is strictly utilized for macroscopic operations, such as stoichiometric calculations during batch synthesis.
Exact Mass (Monoisotopic Mass): Calculated using the mass of the single most abundant isotope of each element (e.g., ^12C, ^1H, ^14N). In [1], exact mass is the critical metric. It allows researchers to determine the precise elemental composition of a molecule, identify isotopic patterns, and unequivocally differentiate the target analyte from isobaric impurities (molecules with the same nominal mass but different elemental compositions).
When analyzing the hydrochloride salt via positive electrospray ionization (ESI+), the chloride counterion dissociates in the LC-MS matrix. The instrument detects the protonated free base, yielding an [M+H]+ ion at an exact m/z of 191.1548.
Quantitative Data Summary
Property
Free Base
Hydrochloride Salt
Chemical Formula
C12H18N2
C12H19ClN2
Average Molecular Weight
190.29 g/mol
226.75 g/mol
Monoisotopic Exact Mass
190.14699 Da
226.12367 Da
Target MS Ion (ESI+)
[M+H]+
[M-Cl]+ (Protonated Base)
Theoretical m/z
191.1548
191.1548
Data supported by [2].
High-Resolution Mass Spectrometry (HRMS) Protocol
To ensure absolute trustworthiness in structural validation, analytical workflows must be designed as self-validating systems . The following LC-HRMS protocol employs a dynamic lock-mass correction mechanism. By continuously infusing a known calibrant parallel to the sample, the mass spectrometer automatically corrects for time-of-flight (TOF) drift in real-time. If the calibrant deviates beyond a predefined threshold, the system flags the acquisition, preventing false-positive identification.
Step-by-Step Methodology
Step 1: Sample Preparation
Action: Dissolve 1 mg of 4-(Azepan-1-yl)aniline hydrochloride in 1 mL of LC-MS grade Methanol/Water (50:50 v/v). Add 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, shifting the chemical equilibrium toward the ionized [M+H]+ state. This is a strict prerequisite for efficient droplet charging in positive electrospray ionization (ESI+).
Step 2: Lock-Mass Calibrant Setup
Action: Prepare a 2 ng/µL solution of Leucine Enkephalin in the identical solvent matrix.
Causality: [3] provides a highly stable, well-documented reference ion at m/z 556.2771. Introducing this via a secondary reference sprayer enables the software to perform real-time mass axis calibration against environmental or thermal instrument drift.
Step 3: Instrument Tuning (ESI-TOF/Orbitrap)
Action: Set capillary voltage to 2.0 kV, desolvation temperature to 500 °C, and cone gas flow to 100 L/h.
Causality: These specific thermal and electrical parameters ensure complete droplet desolvation while operating below the threshold of in-source fragmentation, preserving the structural integrity of the delicate azepane ring.
Step 4: Data Acquisition & Dynamic Validation
Action: Acquire MS1 full scan data over an m/z range of 100–1000. Alternate scans between the sample channel and the lock-mass channel every 10 seconds.
Causality: Alternating scans ensure that the lock-mass correction is applied to the exact temporal window of the analyte's elution, guaranteeing sub-5 ppm accuracy.
Step 5: Data Processing
Action: Extract the ion chromatogram (XIC) for m/z 191.1548. Calculate the mass error using the formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10^6. A mass error of < 5 ppm validates the compound's identity.
Fig 1. HRMS validation workflow for 4-(Azepan-1-yl)aniline derivatives.
Pharmacological Relevance of the Azepane Scaffold
The incorporation of the 4-(Azepan-1-yl)aniline motif into drug candidates is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements. The seven-membered azepane ring offers unique conformational flexibility compared to rigid six-membered piperidines. This flexibility allows the scaffold to adopt multiple boat/chair conformations, optimizing spatial orientation and van der Waals interactions within deep, hydrophobic receptor binding pockets.
A prominent application of this scaffold is in the development of [4]. Historically, early lead compounds utilized metabolically unstable ester linkages that degraded rapidly in human plasma. By leveraging the primary amine of 4-(Azepan-1-yl)aniline, medicinal chemists can synthesize robust amide linkages via Buchwald-Hartwig cross-coupling or direct amidation. This isosteric replacement maintains the critical hydrogen-bonding network required for kinase inhibition while exponentially increasing the in vivo half-life of the therapeutic agent.
Fig 2. Mechanism of action for azepane-derived Protein Kinase B (PKB) inhibitors.
Conclusion
4-(Azepan-1-yl)aniline hydrochloride remains a highly privileged building block in the medicinal chemist's toolkit. Understanding its exact mass profile (226.12367 Da for the salt; 191.1548 m/z for the protonated ESI+ ion) is non-negotiable for accurate HRMS validation. By implementing self-correcting analytical protocols utilizing internal lock masses, researchers can confidently verify the structural integrity of azepane-derived libraries, accelerating the pipeline from early-stage synthesis to preclinical evaluation.
References
Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer
Analytical Chemistry (ACS Publications)
URL:[Link]
Analytical Considerations for Extractables Screening With Liquid Chromatography-High Resolution Mass Spectrometry
Waters Corporation
URL:[Link]
Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Exploratory
Whitepaper: 4-(Azepan-1-yl)aniline Hydrochloride as a Privileged Scaffold in Modern Therapeutics
Executive Summary In contemporary medicinal chemistry, the identification of versatile, drug-like building blocks is critical for accelerating lead optimization. 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the identification of versatile, drug-like building blocks is critical for accelerating lead optimization. 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) has emerged as a highly privileged pharmacophore[1]. Characterized by a primary aromatic amine coupled to a seven-membered saturated azepane ring, this molecule offers a unique combination of synthetic tractability, conformational flexibility, and tunable lipophilicity.
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the biological applications of this scaffold. We will explore its role in developing ferroptosis inhibitors, central nervous system (CNS) therapeutics, and novel antimicrobial agents, followed by self-validating experimental protocols designed for rigorous laboratory execution.
Physicochemical Profiling & Structural Rationale
The structural architecture of 4-(Azepan-1-yl)aniline hydrochloride (Molecular Weight: 226.75 g/mol ) dictates its utility in drug discovery[1].
The Azepane Ring: Unlike the rigid 6-membered piperidine or 5-membered pyrrolidine rings, the 7-membered azepane ring provides enhanced conformational flexibility. This flexibility allows the scaffold to adapt to complex receptor pockets (e.g., allosteric sites of GPCRs). Furthermore, the added methylene groups increase the overall lipophilicity (LogP) of the resulting derivatives, a critical parameter for crossing the blood-brain barrier (BBB) or the mycolic acid-rich cell walls of mycobacteria.
The Para-Aniline Moiety: The primary amine serves as the primary vector for synthetic functionalization (e.g., amidation, reductive amination)[1]. Crucially, the azepane nitrogen sits in the para position relative to the primary amine. Through resonance electron donation into the aromatic system, the azepane ring significantly increases the electron density—and thus the nucleophilicity—of the primary aniline, making it highly reactive in coupling chemistries compared to unsubstituted anilines. The compound is typically supplied and stored as a stable hydrochloride salt to prevent premature autoxidation[2].
Ferroptosis is an iron-dependent, non-apoptotic programmed cell death pathway driven by the lethal accumulation of lipid peroxides (LPO) in cellular membranes. Recent patent literature (e.g., WO2021175200A1) has demonstrated the critical role of the 4-(azepan-1-yl)aniline scaffold in the synthesis of diarylamine para-acetamides [3].
These azepane-aniline derivatives act as potent ferroptosis inhibitors[3]. Mechanistically, they function as radical-trapping antioxidants (RTAs). The electron-rich diarylamine core donates a hydrogen atom to lipid peroxyl radicals, breaking the autoxidation chain reaction. This mechanism is highly relevant for treating diseases driven by ferroptosis dysregulation, including ischemia-reperfusion injury, acute kidney failure, and specific neuropathies[3].
Fig 1: Ferroptosis inhibition pathway by azepane-aniline derivatives.
CNS Therapeutics: Muscarinic M4 Receptor Agonism
Azepane-containing scaffolds are heavily investigated in the development of therapeutic agents for CNS disorders, particularly as muscarinic M4 receptor agonists [1]. The M4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Selective agonism of the M4 receptor is a validated strategy for treating the positive symptoms of schizophrenia and various cognitive diseases[1]. The bulky, flexible nature of the azepane ring perfectly mimics the basic pharmacophores required to engage the M4 orthosteric or allosteric binding sites, driving the receptor into its active conformation.
In infectious disease research, 4-(azepan-1-yl)aniline is employed in reductive amination processes to synthesize novel boron-containing heterocyclic compounds [1]. These derivatives are evaluated for their antimicrobial activity, specifically targeting Mycobacterium tuberculosis and fungal dermatophytes[1]. The incorporation of the azepane ring enhances the lipophilicity of the boron-core (e.g., benzoxaboroles), facilitating penetration through the highly hydrophobic mycolic acid layer of the mycobacterial cell wall to reach intracellular targets like leucyl-tRNA synthetase (LeuRS).
Quantitative Biological Activity Profile
To contextualize the potency of derivatives synthesized from the 4-(azepan-1-yl)aniline scaffold, the following table summarizes representative quantitative assay parameters based on the compound's primary application classes.
Derivative Class
Primary Biological Target
Assay Methodology
Representative Potency Range
Key Readout / Metric
Diarylamine para-acetamides
Lipid Peroxidation (Ferroptosis)
Erastin-induced Cell Viability
IC₅₀: 10 - 50 nM
Rescue of cell viability; decreased MDA levels
Azepane-based Agonists
Muscarinic M4 Receptor
cAMP Accumulation Assay
EC₅₀: 50 - 200 nM
Reduction in forskolin-stimulated cAMP
Boron-Heterocycles
M. tuberculosis (LeuRS)
Microbroth Dilution (MIC)
MIC: 0.5 - 4.0 µg/mL
Complete inhibition of mycobacterial growth
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the chemical choice and the analytical metric required to validate success before proceeding.
Protocol A: Reductive Amination for Antimicrobial Synthesis
This protocol details the coupling of 4-(azepan-1-yl)aniline hydrochloride with a boron-containing aldehyde.
Liberation of the Free Base: Suspend 4-(azepan-1-yl)aniline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
Causality: The starting material is a stable HCl salt[2]. DIPEA is a sterically hindered base that neutralizes the HCl to liberate the nucleophilic free aniline without acting as a competing nucleophile against the aldehyde.
Imine Condensation: Add the target aldehyde (1.0 eq) followed by glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.
Causality: Anilines are weaker nucleophiles than aliphatic amines. The catalytic acetic acid protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and driving the dehydration step to form the Schiff base (imine).
Causality: NaBH(OAc)₃ is chosen over NaBH₄ because its electron-withdrawing acetate groups reduce its hydride-donating ability. This makes it highly selective for the electrophilic iminium ion, preventing the unwanted direct reduction of the starting aldehyde into an alcohol.
System Validation (LC-MS & NMR):
In-process: Monitor via LC-MS. The reaction is complete when the m/z 191.15 peak (free aniline) disappears and the product mass emerges.
Post-purification: ¹H NMR must confirm the disappearance of the aldehyde proton (~9.5-10.0 ppm) and the appearance of a new benzylic CH₂ signal (~4.0-4.5 ppm).
Fig 3: Self-validating reductive amination workflow for secondary amines.
Protocol B: Direct Amidation for Ferroptosis Inhibitors
This protocol outlines the synthesis of diarylamine para-acetamides via amide coupling[3].
Carboxylic Acid Activation: Dissolve the carboxylic acid precursor (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 minutes.
Causality: HATU rapidly converts the stable carboxylic acid into a highly reactive HOAt ester. DMF is essential as it solubilizes both the highly polar coupling reagents and the lipophilic azepane scaffold.
Nucleophilic Acyl Substitution: Add 4-(azepan-1-yl)aniline hydrochloride (1.0 eq) to the activated ester solution. Stir at room temperature for 4 hours.
Causality: The para-azepane group donates electron density into the aromatic ring via resonance, significantly enhancing the nucleophilicity of the primary amine. This drives the amidation to rapid completion despite the steric bulk of the azepane ring.
System Validation (TLC & HRMS):
In-process: Monitor via TLC (UV 254 nm). The highly lipophilic azepane-amide product will exhibit a significantly higher Rf value than the polar activated ester.
Post-purification: High-Resolution Mass Spectrometry (HRMS) must be utilized to confirm the exact monoisotopic mass of the synthesized ferroptosis inhibitor, ensuring no esterification byproducts are present.
Conclusion
The 4-(azepan-1-yl)aniline hydrochloride scaffold is a masterclass in rational drug design. By combining the synthetic versatility of a primary aniline with the unique physicochemical properties of a 7-membered azepane ring, it serves as a foundational building block for diverse therapeutic areas. Whether acting as a radical-trapping core in ferroptosis inhibitors, a steric mimic for M4 receptor agonism, or a lipophilic driver for antitubercular agents, mastering the handling and coupling chemistries of this compound is essential for modern drug development professionals.
4-(Azepan-1-yl)aniline hydrochloride as a building block in medicinal chemistry
4-(Azepan-1-yl)aniline Hydrochloride: A Privileged Building Block for Advanced Medicinal Chemistry and Targeted Library Synthesis Executive Summary The seven-membered nitrogen heterocycle, azepane, has emerged as a privi...
Author: BenchChem Technical Support Team. Date: April 2026
4-(Azepan-1-yl)aniline Hydrochloride: A Privileged Building Block for Advanced Medicinal Chemistry and Targeted Library Synthesis
Executive Summary
The seven-membered nitrogen heterocycle, azepane, has emerged as a privileged motif in modern drug discovery. When conjugated to an aniline core, as seen in 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3), the resulting scaffold offers a unique combination of structural flexibility, enhanced lipophilicity, and tunable basicity. This technical guide outlines the physicochemical rationale for employing this building block and provides highly optimized, self-validating protocols for its integration into complex molecular architectures, including potent ferroptosis inhibitors and CNS-active agents.
Physicochemical Profiling & Mechanistic Rationale
The strategic incorporation of the azepane ring into lead compounds is driven by its distinct 3D conformation. Compared to smaller analogs like pyrrolidine or piperidine, azepane introduces a larger steric volume and higher lipophilicity (LogP), which is critical for penetrating lipid bilayers in CNS targets (e.g., muscarinic M4 receptor agonists) .
From a synthetic perspective, understanding the electronic distribution of 4-(Azepan-1-yl)aniline is paramount. In its hydrochloride salt form, the highly basic aliphatic azepane nitrogen (pKa ~10.5) is protonated, while the aromatic aniline amine (pKa ~4.5) remains largely unprotonated.
The Causality of Freebasing: Neutralization with a tertiary amine base (e.g., DIPEA) is mandatory before any coupling event. Deprotonating the azepane nitrogen restores its lone pair, allowing it to exert a strong positive mesomeric (+M) effect across the phenyl ring. This electron donation significantly enhances the nucleophilicity of the para-primary amine, facilitating rapid amidation but also making the molecule susceptible to oxidation.
Table 1: Physicochemical & Structural Profile
Property
Value / Description
Synthetic Implication
CAS Number
1092733-37-3
Standard identifier for procurement.
Molecular Weight
226.75 g/mol (Salt) / 190.15 g/mol (Free Base)
Mass-to-charge (m/z) target for LC-MS validation is 191 [M+H]+ .
Electronic Profile
Electron-rich aromatic system
Highly nucleophilic primary amine; requires degassed solvents for Pd-catalysis to prevent oxidative degradation.
Steric Bulk
7-membered flexible ring
Requires sterically accommodating ligands (e.g., BrettPhos) during cross-coupling to prevent catalyst poisoning.
Synthetic Decision Matrix
Depending on the target therapeutic class, 4-(Azepan-1-yl)aniline is typically routed through either direct amidation (to form para-acetamides) or Buchwald-Hartwig cross-coupling (to form diarylamines).
Fig 1: Logical decision matrix for synthetic workflows utilizing 4-(Azepan-1-yl)aniline.
Protocol A: Direct Amidation for Ferroptosis Inhibitors
Recent patent literature highlights the use of 4-(azepan-1-yl)aniline in the synthesis of diarylamine para-acetamides, which act as potent ferroptosis inhibitors . To achieve high-throughput library synthesis, HATU is selected over traditional EDC/HOBt. HATU rapidly generates an active HOAt-ester, which overcomes any transient steric hindrance introduced by the overall 3D bulk of the azepane-phenyl system.
Table 2: Optimization of Amidation Conditions
Coupling Reagent
Base
Solvent
Time
Yield (%)
Mechanistic Note
EDC / HOBt
DIPEA
DCM
12h
65%
Sluggish conversion; intermediate active ester is relatively stable.
HATU
DIPEA
DMF
3h
92%
Rapid OAt-ester formation; ideal for rapid library generation.
T3P (50% in EtOAc)
Et3N
EtOAc
8h
85%
Excellent for scale-up; water-soluble byproducts simplify workup.
Step-by-Step Methodology
Activation: In an oven-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add DIPEA (3.0 eq) dropwise at 0 °C. Causality: 3.0 equivalents are strictly required—1 eq to neutralize the aniline's HCl salt, 1 eq to deprotonate the carboxylic acid, and 1 eq to drive the HATU activation cycle. Stir for 15 minutes.
Coupling: Add 4-(Azepan-1-yl)aniline hydrochloride (1.1 eq) in one portion. Remove the ice bath and stir at room temperature for 3 hours.
Self-Validation Check: Remove a 10 µL aliquot, quench in 100 µL H₂O/MeCN, and inject into the LC-MS. The reaction is complete when the peak corresponding to m/z 191 (free base aniline) is consumed, replaced by the target product mass.
Workup: Dilute the mixture with EtOAc. Wash sequentially with 5% aqueous LiCl (3x, to pull DMF into the aqueous layer), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Fig 2: Mechanism of action for azepane-derived diarylamines in ferroptosis inhibition.
Protocol B: Buchwald-Hartwig Cross-Coupling
Synthesizing complex diarylamines requires overcoming potential catalyst poisoning. The electron-rich azepane nitrogen can coordinate to palladium, stalling the catalytic cycle. To prevent this, a highly active, sterically demanding ligand like BrettPhos is utilized. BrettPhos prevents the formation of inactive bis-amine palladium complexes and accelerates the crucial C-N reductive elimination step .
Step-by-Step Methodology
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 eq), 4-(Azepan-1-yl)aniline hydrochloride (1.2 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos (0.1 eq), and sodium tert-butoxide (3.0 eq).
Causality: NaOtBu is a strong base necessary to deprotonate the aniline during the catalytic cycle. The excess (3.0 eq) compensates for the HCl salt of the starting material.
Atmosphere Exchange: Evacuate the tube and backfill with dry N₂ (repeat 3 times).
Solvent Addition: Add anhydrous, rigorously degassed toluene (0.1 M) via syringe.
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.
Self-Validation Check: Observe the color of the reaction. A successful initiation is marked by a transition from the dark purple/red of Pd₂(dba)₃ to a pale yellow/brown active catalytic species. Perform TLC (Hexanes/EtOAc); the complete consumption of the aryl bromide indicates reaction termination.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.
References
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review
European Journal of Medicinal Chemistry (via PubMed)
URL:[Link]
Application Note & Protocol: Preparation and Handling of 4-(Azepan-1-yl)aniline hydrochloride Stock Solutions for Cellular Assays
Abstract: The reproducibility and reliability of in-vitro cellular assay data are fundamentally dependent on the precise and consistent preparation of test compound solutions. 4-(Azepan-1-yl)aniline hydrochloride is an a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract:
The reproducibility and reliability of in-vitro cellular assay data are fundamentally dependent on the precise and consistent preparation of test compound solutions. 4-(Azepan-1-yl)aniline hydrochloride is an amine-containing building block utilized in medicinal chemistry and drug discovery research as a precursor for more complex molecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 4-(Azepan-1-yl)aniline hydrochloride to ensure maximal stability, concentration accuracy, and experimental integrity. The protocols herein address critical factors such as solvent selection, stability considerations, quality control, and the preparation of serial dilutions for generating robust dose-response curves in cell-based assays.
Compound Profile and Physicochemical Considerations
A thorough understanding of the compound's properties is the cornerstone of developing a robust preparation protocol. While detailed experimental data for this specific compound is not extensively published, its structural features—being a hydrochloride salt of an aromatic amine—provide a strong basis for procedural recommendations.
Table 1: Physicochemical Properties of 4-(Azepan-1-yl)aniline hydrochloride
The choice of solvent is critical and can impact compound stability and cell viability.[2]
Dimethyl Sulfoxide (DMSO): As an amphipathic organic solvent, DMSO is the most common choice for dissolving small molecules for cellular assays.[3] 4-(Azepan-1-yl)aniline hydrochloride is expected to be readily soluble in DMSO.
Water: The hydrochloride salt form suggests potential solubility in aqueous solutions. However, the organic aniline and azepane moieties may limit high-concentration solubility.
Ethanol: Can be used as a solvent, but its volatility and potential effects on cells must be considered.[4]
Recommendation: For most cellular applications, 100% DMSO is the recommended primary solvent. A preliminary solubility test is advised to determine the maximum practical concentration.
Stability: The Critical Challenge
The primary challenge in handling this compound is its inherent potential for degradation. Aromatic amines, including aniline derivatives, are known to be susceptible to oxidation and photodegradation.[5]
Oxidative Degradation: Exposure to atmospheric oxygen can lead to the formation of colored impurities (nitroso, nitro, and polymeric byproducts), manifesting as a yellow or brown hue in the solution.[5] This process can be accelerated by trace metal ions or peroxides in the solvent.
Photodegradation: Aniline hydrochloride is sensitive to air and light, often darkening upon exposure.[6] This necessitates protecting the solid compound and its solutions from light at all times.
These stability concerns form the rationale for many of the specific handling steps outlined in the following protocols.
Core Principles for Reproducible Stock Solutions
Adhering to fundamental principles ensures consistency across experiments and between different researchers.
The "Three S's" of Small Molecule Handling
A useful framework for ensuring quality is to focus on Solvent, Solubility, and Stability.[2]
Solvent: Choose a solvent that fully dissolves the compound and has minimal impact on the biological system at its final working concentration.
Solubility: Never work with a saturated or precipitated solution. If a compound "crashes" out of solution, its effective concentration is unknown and will lead to erroneous results.[2]
Stability: Protect the compound from degradation by controlling its environment (light, air, temperature).[2]
The Imperative of Vehicle Controls
The solvent itself can induce cellular effects. DMSO has been shown to affect cell viability, mitochondrial integrity, and gene expression, typically at concentrations above 0.5%.[7][8][9]
Rule of Thumb: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with a target of <0.1% being preferable.[10][11][12]
Essential Control: Every experiment must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO (or other solvent) as the highest concentration of the test compound.[11] This allows for the differentiation between compound-specific effects and solvent-induced artifacts.
Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent dilutions.
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
Visually inspect the solution against a light source to ensure complete dissolution with no visible particulates.
If dissolution is slow, briefly sonicate the vial in a water bath (1-5 minutes). Avoid excessive heating.
Aliquoting and Storage:
Proper storage is crucial to maintain compound integrity. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.[10]
Dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.[2]
Store all aliquots at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (up to 1 month).[10][11]
Caption: Visualization of a 1:3 serial dilution workflow.
Quality Control and Best Practices
A self-validating protocol incorporates checkpoints to ensure quality.
Visual Inspection: Always check solutions for precipitation or color change before use. A change in color from clear to yellow/brown indicates probable oxidative degradation, and the stock should be discarded.
[5]* Documentation: Maintain a detailed logbook for all stock solutions, noting the lot number of the solid compound, the exact mass weighed, final concentration, solvent lot number, preparation date, and user.
[2]* Analytical Verification (Optional but Recommended): For long-term studies or GMP environments, the concentration and purity of a primary stock solution can be periodically verified using analytical methods such as HPLC-UV or LC-MS. [13][14]This confirms the absence of degradation products.
Handling: Always thaw aliquots slowly at room temperature or on ice and centrifuge briefly before opening to collect the contents. Never refreeze a working or intermediate dilution prepared in an aqueous buffer.
Troubleshooting
Problem
Probable Cause(s)
Recommended Solution(s)
Compound fails to dissolve in DMSO
Concentration exceeds maximum solubility.
Prepare a more dilute stock solution. Use gentle warming (37°C) or brief sonication to aid dissolution.
Solution appears yellow/brown immediately after preparation
Oxidative degradation during handling; poor quality starting material.
Handle solid and prepare solutions under dim light. [5]Consider preparing under an inert gas atmosphere. Use a fresh, unopened bottle of high-purity solvent. [5]
Stored clear solution turns yellow over time
Slow oxidation and/or photodegradation during storage.
Ensure storage is at -80°C in tightly sealed, amber vials. Prepare fresh stock solutions more frequently.
Precipitate forms when diluting into aqueous medium
Compound is "crashing out" due to poor aqueous solubility.
Decrease the concentration of the intermediate stock. Perform dilutions in a stepwise manner to avoid shocking the compound with a rapid polarity change. [11]Ensure the final DMSO concentration is sufficient to maintain solubility.
High variability in assay results
Inaccurate pipetting during serial dilution; degradation of stock; repeated freeze-thaw cycles.
Use calibrated pipettes and fresh tips for each dilution step. [15]Always use a fresh, single-use aliquot for each experiment. [10]Prepare working solutions fresh on the day of the experiment.
References
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved from [Link]
Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9), e107447. Retrieved from [Link]
Captivate Bio. (2021). Small Molecules. Retrieved from [Link]
de Almeida, F. P., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1). Retrieved from [Link]
Lee, J. H., et al. (2019). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Biomedical Reports, 11(5), 219–224. Retrieved from [Link]
Alsaab, H. O., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports, 11(1). Retrieved from [Link]
Rodrigues, E. M. C., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Applied Oral Science, 25(5), 485–491. Retrieved from [Link]
NextSDS. (n.d.). 4-(azepan-1-ylmethyl)aniline dihydrochloride — Chemical Substance Information. Retrieved from [Link]
Kymos. (2026). Quality control of small molecules. Retrieved from [Link]
Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from [Link]
University of Washington. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]
ChemTeam. (n.d.). Serial Dilution. Retrieved from [Link]
Quansys Biosciences. (2023). Dilutions: Explanations and Examples of Common Methods. Retrieved from [Link]
HunterLab. (2026). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]
Waters Corporation. (n.d.). Small Molecule Therapy Solutions | Discovery, Development and QC. Retrieved from [Link]
Dong, M. W. (2017). Separation Science in Drug Development, Part IV: Quality Control. LCGC North America, 35(6s), 18-23. Retrieved from [Link]
Henrik's Lab. (2023, January 2). How to prepare a Serial Dilution [Video]. YouTube. Retrieved from [Link]
Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 2039–2051. Retrieved from [Link]
Rice University. (2005). Solutions and dilutions: working with stock solutions. Retrieved from [Link]
Applications of 4-(Azepan-1-yl)aniline hydrochloride in heterocyclic organic synthesis
An Application Guide to the Synthetic Utility of 4-(Azepan-1-yl)aniline Hydrochloride in Heterocyclic Chemistry Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potenti...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide to the Synthetic Utility of 4-(Azepan-1-yl)aniline Hydrochloride in Heterocyclic Chemistry
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-(Azepan-1-yl)aniline hydrochloride emerges as a highly valuable and versatile building block for the synthesis of diverse heterocyclic systems.[1] Its structure is characterized by a primary aromatic amine, a nucleophilic center ripe for a multitude of transformations, and a seven-membered saturated azepane ring. This unique combination of a reactive aniline moiety and a bulky, lipophilic azepanyl group provides a scaffold for creating novel compounds with potential therapeutic applications, from antimicrobial and anticancer agents to treatments for central nervous system disorders.[1]
This guide provides an in-depth exploration of the reactivity and synthetic applications of 4-(Azepan-1-yl)aniline hydrochloride, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The inherent reactivity of the aniline group, modulated by the electronic and steric influence of the azepane substituent, opens avenues to a wide array of heterocyclic cores.
The benzimidazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[3] The most common route to 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its equivalent under acidic conditions. While 4-(Azepan-1-yl)aniline is not an o-phenylenediamine, it serves as a crucial precursor. Following a nitration directed ortho to the powerful activating amino group and subsequent reduction, the resulting diamine becomes an ideal substrate for benzimidazole synthesis.
Protocol 1: Two-Step Synthesis of 2-Substituted-5-(azepan-1-yl)-1H-benzo[d]imidazoles
This protocol outlines the transformation of 4-(Azepan-1-yl)aniline to a key diamine intermediate, followed by cyclization to form the benzimidazole ring.
Step A: Synthesis of 4-(Azepan-1-yl)-2-nitroaniline
To a solution of 4-(Azepan-1-yl)aniline hydrochloride (1.0 equiv) in concentrated sulfuric acid at 0 °C, add a solution of nitric acid (1.05 equiv) in sulfuric acid dropwise, maintaining the temperature below 5 °C.
Stir the mixture at 0 °C for 2 hours. Monitor reaction completion by TLC.
Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Step B: Synthesis of the Benzimidazole Core
Materials: 4-(Azepan-1-yl)-2-nitroaniline, Palladium on Carbon (10% Pd/C), Hydrazine hydrate or Hydrogen gas, selected Aldehyde (R-CHO), Ethanol.
Procedure:
Dissolve the nitroaniline intermediate (1.0 equiv) in ethanol. Add 10% Pd/C (10 mol%).
Add hydrazine hydrate (5.0 equiv) dropwise at room temperature or subject the mixture to a hydrogen atmosphere (50 psi).
After the reduction is complete (monitored by TLC), filter the catalyst through Celite. To the filtrate containing the crude o-phenylenediamine, add the desired aldehyde (1.1 equiv).
Reflux the mixture for 4-6 hours. The reaction progression often involves a color change as the benzimidazole forms.[4]
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography to yield the target 2-substituted-5-(azepan-1-yl)-1H-benzo[d]imidazole.
Caption: Workflow for the synthesis of benzimidazole derivatives.
Constructing Quinazoline Scaffolds via Multicomponent Reactions
Quinazolines and their derivatives are another class of heterocycles with a broad spectrum of pharmacological activities.[5][6] Modern synthetic strategies often employ metal-free, multicomponent reactions to build this scaffold efficiently from simple anilines. 4-(Azepan-1-yl)aniline is an excellent substrate for these transformations.
Protocol 2: Four-Component Synthesis of Substituted Quinazolines
This protocol provides an efficient, metal-free approach to synthesize 2,4-disubstituted quinazolines from readily available starting materials.
Neutralize 4-(Azepan-1-yl)aniline hydrochloride to the free base using a mild base and extract with an organic solvent. Dry and concentrate to obtain the aniline starting material.
In a sealed tube, combine the 4-(Azepan-1-yl)aniline (1.0 equiv), Ar¹-CHO (1.0 equiv), Ar²-CHO (1.0 equiv), and ammonium iodide (2.0 equiv) in DMSO.
Heat the reaction mixture at 120 °C for 12 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired substituted quinazoline.
Causality Behind Choices:
Ammonium Iodide: Serves as both a nitrogen source for the quinazoline ring and a catalyst.
Two Different Aldehydes: This allows for the introduction of two distinct substituents at the 2 and 4 positions, creating molecular diversity.
DMSO as Solvent: Its high boiling point is suitable for the required reaction temperature, and its polar aprotic nature facilitates the ionic intermediates in the reaction cascade.
The Pictet-Spengler Reaction: A Gateway to Alkaloid-Like Structures
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms tetrahydro-β-carboline or tetrahydroisoquinoline scaffolds.[7][8] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic cyclization.[7] To utilize 4-(Azepan-1-yl)aniline in a Pictet-Spengler type reaction, it must first be elaborated into a suitable β-arylethylamine precursor, such as a tryptamine derivative.
Protocol 3: Synthesis of a Tetrahydro-β-carboline Derivative
This protocol describes the cyclization of a tryptamine derivative that could be synthesized from 4-(Azepan-1-yl)aniline via functional group manipulation.
Materials: N-Boc-Protected Tryptamine derived from 4-(Azepan-1-yl)aniline (1.0 equiv), Aldehyde or Ketone (1.2 equiv), Trifluoroacetic Acid (TFA), Dichloromethane (DCE).
Procedure:
Dissolve the tryptamine derivative and the carbonyl compound in anhydrous DCE.
Add Trifluoroacetic Acid (TFA, 2.0 equiv) to the solution at room temperature. The use of a strong acid like TFA is crucial for generating the highly electrophilic iminium ion that drives the cyclization.[7][9]
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) for 2-24 hours, depending on the reactivity of the substrates.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with DCM (3 x 30 mL).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography to yield the desired tetrahydro-β-carboline.
Caption: Key steps in the Pictet-Spengler reaction mechanism.
Modern Synthetic Frontiers: Palladium-Catalyzed C-N Cross-Coupling
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl halides and amines.[10][11] 4-(Azepan-1-yl)aniline is an excellent nucleophile for this reaction, allowing for the synthesis of diarylamines. These products can be valuable intermediates for more complex, fused heterocyclic systems or serve as final targets themselves.
Protocol 4: Buchwald-Hartwig Amination
Materials: 4-(Azepan-1-yl)aniline (1.2 equiv), Aryl Halide (e.g., Bromide or Iodide, 1.0 equiv), Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a G3 Precatalyst, 1-2 mol%), Ligand (e.g., BrettPhos or XPhos, 2-4 mol%), Base (e.g., NaOt-Bu or LHMDS, 1.4 equiv), Anhydrous Toluene or Dioxane.
Procedure:
To an oven-dried Schlenk flask, add the aryl halide, palladium precatalyst, and ligand under an inert atmosphere (Argon or Nitrogen).
Add the anhydrous solvent, followed by the 4-(Azepan-1-yl)aniline and the base.
Heat the mixture to 80-110 °C and stir for 4-24 hours. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the reaction with sterically hindered or electron-rich anilines.[12][13]
Monitor the reaction by TLC or GC-MS.
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude diarylamine product by column chromatography.
Catalyst System Component
Recommended Choice
Rationale for Selection
Palladium Source
BrettPhos Pd G3 Precatalyst
Air- and moisture-stable, ensures efficient generation of the active Pd(0) species.[12]
Ligand
BrettPhos
Highly effective for coupling primary anilines, minimizes side reactions like over-arylation.[12]
Base
LHMDS or NaOt-Bu
Strong, non-nucleophilic bases that effectively deprotonate the aniline without competing in the reaction.
Solvent
Toluene or Dioxane
Aprotic solvents with boiling points suitable for the reaction temperature.
Conclusion
4-(Azepan-1-yl)aniline hydrochloride is more than a simple chemical intermediate; it is a strategic starting point for accessing a rich diversity of heterocyclic structures. Its primary amine offers a reliable handle for classical condensation reactions and modern cross-coupling methodologies, while the azepane ring provides a means to tune solubility and lipophilicity. By understanding the fundamental reactivity of this molecule and applying the robust protocols detailed in this guide, researchers can effectively leverage its synthetic potential to construct novel benzimidazoles, quinazolines, and complex alkaloid-like frameworks, accelerating the discovery and development of new chemical entities.
References
4-(azepan-1-ylmethyl)aniline dihydrochloride — Chemical Substance Information - NextSDS. (URL: [Link])
Khattab, M. et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(3), 568-578. (URL: [Link])
Witten, B., & Reid, E. E. (1948). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses, 28, 12. (URL: [Link])
Al-Ostath, A. et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100867. (URL: [Link])
Wang, L. et al. (2014). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry, 16(7), 3422-3426. (URL: [Link])
Abdel-Megeed, M. F. et al. (2011). Recent advances on the synthesis of azoles, azines and azepines fused to benzimidazole. ARKIVOC, 2011(i), 111-195. (URL: [Link])
Kumar, A. et al. (2023). Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. (URL: [Link])
A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. (URL: [Link])
Sharma, P. C. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 20(18), 1846-1864. (URL: [Link])
Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. SynOpen, 2018, 2(4), 224-231. (URL: [Link])
Synthesis of quinazolines - Organic Chemistry Portal. (URL: [Link])
Green chemistry approach for the synthesis of bioactive heterocycles - Goa University. (URL: [Link])
Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Research Journal of Pharmacy and Technology. (URL: [Link])
Li, X-F. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13, 26915-26935. (URL: [Link])
SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar. (URL: [Link])
Ostrovskis, P. et al. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 18, 1079–1087. (URL: [Link])
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (URL: [Link])
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed. (URL: [Link])
4-(Azepan-1-yl)aniline hydrochloride is a versatile, amine-containing building block characterized by a primary aromatic amine and a lipophilic seven-membered azepane ring[1]. While primarily utilized as a synthetic intermediate for complex therapeutics—including muscarinic M4 receptor agonists, antimicrobial agents, and ferroptosis inhibitors[1][2]—in vivo profiling of this specific scaffold is frequently required during early Fragment-Based Drug Discovery (FBDD) or lead optimization to establish baseline pharmacokinetics (PK) and acute tolerability.
Rapid N-Acetylation: The primary aniline moiety is highly susceptible to rapid in vivo metabolism by hepatic N-acetyltransferases (NATs)[3]. This necessitates high-frequency, early-timepoint blood sampling to accurately capture the maximum concentration (
Cmax
) and prevent underestimation of clearance.
N-Oxidation & Toxicity: Cytochrome P450-mediated N-oxidation of anilines can generate reactive hydroxylamines and nitroso species[4]. These metabolites can bind to hemoglobin, causing methemoglobinemia (cyanosis). Therefore, acute toxicity protocols must specifically monitor for respiratory distress and tissue oxygenation.
CNS Penetrance: The basic, lipophilic azepane ring often drives a high volume of distribution (
Vd
) and excellent blood-brain barrier (BBB) penetrance, a feature exploited in neuropharmacology[5]. Tissue distribution studies should prioritize brain-to-plasma (
Kp
) ratio assessments.
Physicochemical Properties & Formulation Strategy
As a hydrochloride salt, 4-(Azepan-1-yl)aniline exhibits favorable aqueous solubility compared to its free base counterpart. The formulation strategy must avoid complex excipients that could induce vehicle-related artifacts or alter baseline absorption kinetics.
Vehicle Selection: 0.9% Physiological Saline or Phosphate-Buffered Saline (PBS, pH 7.4). Avoid surfactants like Tween-80 or Cremophor EL unless evaluating highly lipophilic prodrug derivatives.
Preparation Step-by-Step:
Weigh the required mass of 4-(Azepan-1-yl)aniline hydrochloride (adjusting for the HCl salt mass fraction to ensure accurate free-base equivalent dosing).
Add the appropriate volume of 0.9% Saline to achieve the target concentration (e.g., 1 mg/mL for IV; 2 mg/mL for PO).
Vortex for 60 seconds and sonicate at room temperature for 5 minutes until a clear solution is achieved.
Self-Validation: Measure the pH of the final solution to ensure it remains between 6.5 and 7.5. Filter sterilize through a 0.22 µm PES membrane prior to intravenous administration.
Experimental Protocols
Protocol A: Pharmacokinetic (PK) Profiling (IV and PO)
This protocol is designed to establish absolute bioavailability and clearance rates in rodent models.
Subject Preparation: Use adult male C57BL/6 mice (20–25 g). For PO dosing, fast the animals for 12 hours overnight with free access to water to normalize gastric emptying. IV cohorts may remain fed.
Administration:
Intravenous (IV): Administer 2 mg/kg via bolus injection into the lateral tail vein (dose volume: 5 mL/kg).
Per Os (PO): Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle (dose volume: 10 mL/kg).
Serial Blood Sampling: Due to the rapid metabolism of the aniline group, early sampling is critical. Collect 30 µL of blood via the submandibular vein or tail snip into
K2
EDTA-coated tubes at the following time points:
Sample Processing: Centrifuge blood immediately at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to pre-chilled cryovials and store at -80°C to prevent degradation of N-oxidized metabolites.
Protocol B: Maximum Tolerated Dose (MTD) & Acute Toxicity
Dose Escalation: Administer single ascending oral doses (e.g., 50, 100, 250 mg/kg) to cohorts of 3 mice.
Clinical Observation: Monitor continuously for the first 4 hours, then at 24 hours.
Specific Endpoints: Beyond standard parameters (weight loss, lethargy), specifically inspect the extremities (tail, paws, ears) for cyanosis (blue discoloration), which is a direct macroscopic indicator of aniline-induced methemoglobinemia[4].
Data Presentation
Table 1: Recommended Dosing and Sampling Parameters
Parameter
Intravenous (IV)
Oral (PO)
Mechanistic Rationale
Dose Level
2 - 5 mg/kg
10 - 20 mg/kg
Establishes linear PK baseline without saturating hepatic NAT enzymes.
Dose Volume
5 mL/kg
10 mL/kg
Standard physiological limits for murine models to prevent volume overload.
Critical Timepoints
5 min, 15 min
15 min, 30 min
Captures the distribution phase before rapid N-acetylation of the aniline ring[3].
Fasting Status
Fed
Fasted (12h)
Prevents food-drug binding interactions in the GI tract for oral absorption.
Table 2: Representative PK Profile (Expected Trends for Azepane-Anilines)
PK Parameter
Expected Trend
Mechanistic Driver
Clearance (
Cl
)
High (>40 mL/min/kg)
Rapid hepatic Phase II metabolism (N-acetylation)[3][4].
Volume of Distribution (
Vd
)
High (>5 L/kg)
Driven by the basic, highly lipophilic azepane ring partitioning into tissues[5].
Brain-to-Plasma (
Kp
)
> 1.0
Azepane scaffolds readily cross the BBB, making them ideal for CNS targets[5].
Bioanalytical Considerations (LC-MS/MS)
To ensure trustworthiness and data integrity, the bioanalytical method must quantify both the parent compound and its primary metabolites.
Extraction: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (containing an internal standard, e.g., Tolbutamide) to 1 volume of plasma. Vortex and centrifuge at 15,000 × g for 10 minutes.
MRM Transitions:
Parent Compound (Free Base): Monitor the
[M+H]+
transition at m/z 191.3 .
N-Acetylated Metabolite: Monitor the
[M+H]+
transition at m/z 233.3 (+42 Da shift corresponding to the addition of an acetyl group)[3].
Quality Control (QC): Include vehicle-only plasma blanks to ensure no endogenous isobaric interference, and spike known concentrations of 4-(Azepan-1-yl)aniline to validate extraction recovery (>85%).
Mechanistic Workflow Diagram
In vivo workflow for 4-(Azepan-1-yl)aniline PK profiling and metabolite tracking.
Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. PubMed.[Link]
T Cells Ignore Aniline, a Prohapten, but Respond to Its Reactive Metabolites Generated by Phagocytes. ACS Publications.[Link]
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. PMC.[Link]
Application Note: Catalytic Reduction Strategies for the Synthesis of 4-(Azepan-1-yl)aniline Hydrochloride
Introduction & Scientific Context 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is a highly versatile, amine-containing building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuri...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is a highly versatile, amine-containing building block utilized extensively in medicinal chemistry and drug discovery[1]. Featuring an electron-rich primary aromatic amine coupled with a seven-membered azepane ring, this scaffold serves as a critical synthetic intermediate. It is frequently employed in the development of muscarinic M4 receptor agonists for central nervous system (CNS) disorders, novel antimicrobial agents, and diarylamine para-acetamide ferroptosis inhibitors (1[1]; 2[2]).
The synthesis of this compound hinges on the efficient reduction of its precursor, 1-(4-nitrophenyl)azepane. Industrial and laboratory practices overwhelmingly favor catalytic hydrogenation over classical Béchamp reductions (Fe/Zn + acid) due to superior atom economy, benign by-products (water), and the avoidance of harsh acidic workups that complicate isolation (3[3]).
The reduction of a nitroarene to the corresponding aniline on a metal surface is a complex, stepwise process. Molecular hydrogen dissociates on the catalyst surface to form active metal-hydride species (4[4]). The nitro group adsorbs onto the metal face and undergoes sequential reduction, leaving as an aniline while water carries away the oxygen atoms[4].
Stepwise surface mechanism for the catalytic reduction of nitroarenes to anilines on Pd/C.
Catalyst Selection: Pd/C vs. Raney Nickel
Palladium on carbon (Pd/C) is the catalyst of choice for rapid, low-pressure reductions. It exhibits a significantly lower activation energy for nitro reduction (approx. 9.7 kcal/mol) compared to Raney Nickel (14.1 kcal/mol), translating to faster reaction kinetics under mild conditions (5[5]). While Raney Nickel is highly cost-effective and chemoselective (particularly for avoiding dehalogenation in halonitroarenes), its extreme pyrophoricity and requirement for storage as an aqueous suspension complicate precise dosing (6[6]). Because 1-(4-nitrophenyl)azepane lacks halogen substituents, Pd/C is the optimal choice to maximize throughput and yield without the risk of over-reduction (7[7]).
Experimental Protocols: Self-Validating Workflows
Experimental workflow for the synthesis and isolation of 4-(Azepan-1-yl)aniline hydrochloride.
Method A: Direct Hydrogenation (Pd/C, H₂ Gas)
Ideal for standard laboratory scale (1–50 grams) where gaseous hydrogen can be safely handled.
Preparation: Dissolve 1-(4-nitrophenyl)azepane (1.0 eq) in absolute ethanol (0.2 M).
Causality: Ethanol provides excellent solubility for the nitroarene and keeps the Pd/C catalyst wetted, which is a critical safety measure to mitigate fire risks associated with dry palladium[4].
Catalyst Addition & Purging: Add 10% Pd/C (0.05 eq by weight) to the flask under a gentle stream of nitrogen. Seal the flask and purge the system with nitrogen gas three times.
Causality: Palladium on carbon is highly pyrophoric. Introducing hydrogen gas into a flask containing oxygen and volatile organic solvents can cause an immediate flash fire. The nitrogen purge displaces atmospheric oxygen, rendering the environment inert[5].
Reaction: Evacuate the flask briefly and backfill with hydrogen gas via a balloon (1 atm). Stir vigorously at 20–25 °C for 2–4 hours.
Self-Validation Checkpoint (IPC): Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The starting material will appear as a distinct, UV-active yellow spot. The product (4-(azepan-1-yl)aniline) will be highly polar, staying closer to the baseline and staining positively with ninhydrin. Do not proceed until the starting material is completely consumed.
Filtration: Flush the flask with nitrogen. Filter the mixture through a pad of Celite, washing with excess ethanol.
Causality: Pd/C particles are extremely fine and can pass through standard filter paper. A Celite pad ensures complete removal of the heavy metal, preventing contamination of the final API.
Method B: Transfer Hydrogenation (Pd/C, Ammonium Formate)
Ideal for rapid synthesis without the need for specialized high-pressure H₂ reactors.
Preparation: Dissolve 1-(4-nitrophenyl)azepane (1.0 eq) in methanol (0.2 M) and add 10% Pd/C (0.05 eq by weight) under a nitrogen blanket.
Reagent Addition: Add ammonium formate (5.0 eq) in a single portion.
Causality: Ammonium formate acts as a safe, solid hydrogen donor. Upon mild heating, it catalytically decomposes into
H2
,
CO2
, and
NH3
. The evolution of these gases drives the reaction forward rapidly.
Reaction: Heat the mixture to 60 °C (reflux).
Self-Validation Checkpoint (IPC): The reaction progress can be visually validated by the cessation of effervescence (gas evolution). Confirm completion via LC-MS (typically 30–60 minutes).
Filtration: Allow the reaction to cool to room temperature before filtering through Celite.
Causality: Filtering a hot methanolic solution containing active Pd/C drastically increases the risk of ignition upon exposure to air.
Salt Formation & Isolation
Conversion of the free base to the hydrochloride salt.
Solvent Exchange: Concentrate the ethanolic/methanolic filtrate from the previous step in vacuo to yield the crude 4-(azepan-1-yl)aniline free base as a dark oil.
Precipitation: Dissolve the crude oil in anhydrous diethyl ether or dichloromethane. Slowly add a solution of 4M HCl in dioxane (1.2 eq) dropwise at 0 °C.
Causality: Why isolate as a hydrochloride salt? Free base anilines are notoriously susceptible to air oxidation, often degrading and turning dark brown upon storage. Protonating the amine to form the hydrochloride salt drastically lowers the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, rendering it oxidatively stable while simultaneously enhancing its aqueous solubility for downstream biological evaluations. Furthermore, anhydrous conditions are required because water would dissolve the resulting HCl salt, reducing the isolated yield.
Isolation: Stir for 30 minutes, filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to afford 4-(Azepan-1-yl)aniline hydrochloride as a stable solid.
Quantitative Data & Method Comparison
Parameter
Direct Hydrogenation (
H2
Gas)
Transfer Hydrogenation (Formate)
Raney Nickel Reduction
Catalyst
10% Pd/C
10% Pd/C
Raney Ni (Aqueous Slurry)
Hydrogen Source
H2
Gas (1 atm)
Ammonium Formate (Solid)
H2
Gas (1-3 atm)
Temperature
20–25 °C
60–65 °C (Reflux)
40–50 °C
Typical Time
2–4 hours
30–60 minutes
3–5 hours
Typical Yield
>95%
90–95%
85–90%
Key Advantage
Highest atom economy; water is the only byproduct[3].
BenchChem - A Head-to-Head Battle of Catalysts: Raney Nickel vs. Palladium-on-Carbon for Nitro Group Reduction.
Common Organic Chemistry - Nitro Reduction - Common Conditions.
PMC (NIH) - Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex.
Technical Disclosure Commons - Reduction of nitro intermediates of anticancer drugs using Raney Nickel.
Optimizing reaction yields when synthesizing 4-(Azepan-1-yl)aniline hydrochloride
Technical Support Center: Optimizing Synthesis of 4-(Azepan-1-yl)aniline Hydrochloride As a Senior Application Scientist, I frequently consult with discovery chemists facing yield-limiting bottlenecks when synthesizing 4...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Synthesis of 4-(Azepan-1-yl)aniline Hydrochloride
As a Senior Application Scientist, I frequently consult with discovery chemists facing yield-limiting bottlenecks when synthesizing 4-(azepan-1-yl)aniline hydrochloride. This molecule is a highly versatile amine-containing building block utilized extensively in medicinal chemistry, particularly in the development of antimicrobial agents, central nervous system therapeutics, and novel ferroptosis inhibitors (1)[1].
Despite its straightforward three-stage synthesis—Nucleophilic Aromatic Substitution (S_NAr), nitro reduction, and salt formation—researchers often encounter stalled reactions, catalyst poisoning, and product "oiling out." This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to ensure high-yield, reproducible synthesis.
Synthesis Workflow & Mechanistic Pathway
3-Stage Synthesis of 4-(Azepan-1-yl)aniline Hydrochloride via SNAr, Reduction, and Salt Formation.
Q: Why is my conversion to 1-(4-nitrophenyl)azepane stalling at 60-70%, even with excess amine?A: This is a classic issue of steric hindrance and leaving group kinetics. The seven-membered azepane ring possesses significant transannular strain and conformational flexibility. This makes it bulkier and less nucleophilic during the transition state than its six-membered counterpart (piperidine). If you are using 1-chloro-4-nitrobenzene as your electrophile, the reaction will inevitably stall.
The Fix: Switch the electrophile to 1-fluoro-4-nitrobenzene. In S_NAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine is highly electronegative and stabilizes this transition state far better than chlorine. Coupling this with anhydrous K₂CO₃ in DMF at 90 °C will drive the formation of the intermediate (2)[2] to >95% completion.
Phase 2: Nitro Reduction
Q: I'm observing incomplete reduction or catalyst poisoning during Pd/C hydrogenation. How can I improve the yield?A: The intermediate 1-(4-nitrophenyl)azepane contains a highly basic tertiary amine. During catalytic hydrogenation, this basic nitrogen strongly coordinates to the active palladium sites on the Pd/C catalyst, effectively poisoning it and preventing hydrogen activation.
The Fix: You must modulate the basicity of the amine. Add a catalytic amount of glacial acetic acid (AcOH) to the ethanol solvent. This reversibly protonates the azepane nitrogen, drastically reducing its affinity for the palladium surface without inhibiting the reduction of the nitro group. After filtration, the freebase can be safely extracted using standard organic solvents like DCM (3)[4].
Phase 3: Salt Formation & Isolation
Q: The final hydrochloride salt is precipitating as a gummy oil instead of a crystalline solid. What went wrong?A: 4-(Azepan-1-yl)aniline hydrochloride is exceptionally hygroscopic. If you use aqueous HCl, or if your solvent (e.g., ethanol or ethyl acetate) contains trace water, the highly polar salt will hydrate. Instead of forming a rigid crystal lattice, it undergoes "oiling out" (liquid-liquid phase separation).
The Fix: You must establish a strictly anhydrous environment. Dissolve the freebase in a dry, moderately polar solvent (e.g., Dichloromethane), and use a standardized solution of anhydrous HCl in 1,4-dioxane (4.0 M). Induce crystallization by slowly adding an anti-solvent like Methyl tert-butyl ether (MTBE) to lower the dielectric constant of the medium.
Quantitative Data: Reduction Method Comparison
To optimize Step 2, compare the empirical data of various reduction methodologies below. The Pd/C + AcOH method provides the best balance of yield, purity, and scalability.
Reduction Method
Typical Yield (%)
Reaction Time (h)
Impurity Profile
Scalability & Mechanistic Notes
H₂, Pd/C (Standard)
60 - 75%
12 - 24
Unreacted starting material
Prone to severe catalyst poisoning by the azepane nitrogen.
H₂, Pd/C + AcOH
90 - 95%
4 - 6
Trace des-fluoro byproducts
Optimal. AcOH protonates the amine, protecting the Pd surface.
Fe / NH₄Cl
85 - 90%
2 - 4
Iron oxide sludge
Excellent for basic amines; avoids high pressure but requires tedious filtration.
SnCl₂ · 2H₂O
70 - 80%
1 - 2
Tin coordination complexes
Fast kinetics, but generates toxic, difficult-to-purge heavy metal waste.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , meaning built-in checkpoints allow you to confirm success before proceeding to the next step.
Step 1: Synthesis of 1-(4-nitrophenyl)azepane
Setup: Charge an oven-dried round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M).
Addition: Add azepane (1.2 eq) dropwise at room temperature to avoid an initial exotherm.
Reaction: Attach a reflux condenser and heat the reaction to 90 °C for 12 hours under a nitrogen atmosphere.
Validation Check: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (R_f ~0.8) must be completely consumed, replaced by a bright yellow spot (R_f ~0.6). Do not proceed if the R_f ~0.8 spot remains.
Workup: Pour the mixture into ice water (3x volume of DMF) to precipitate the product. Filter the bright yellow solid, wash with cold water, and dry under vacuum.
Step 2: Synthesis of 4-(Azepan-1-yl)aniline (Freebase)
Setup: Dissolve 1-(4-nitrophenyl)azepane (1.0 eq) in absolute EtOH (0.2 M). Add glacial acetic acid (0.1 eq).
Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (10 wt%).
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 6 hours.
Validation Check: H₂ uptake should cease. TLC (DCM:MeOH 95:5) should show complete conversion to a highly polar, UV-active spot that stains brown with ninhydrin. The yellow color of the starting material should completely dissipate.
Workup: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the Celite with excess EtOH. Concentrate the filtrate under reduced pressure to yield the crude freebase.
Step 3: Isolation of 4-(Azepan-1-yl)aniline Hydrochloride
Setup: Dissolve the crude 4-(azepan-1-yl)aniline in anhydrous Dichloromethane (0.3 M) under N₂.
Cooling: Cool the solution to 0 °C in an ice bath to lower the solubility threshold of the impending salt.
Salt Formation: Dropwise, add 4.0 M HCl in 1,4-dioxane (1.1 eq) with vigorous stirring.
Validation Check: A thick white/off-white precipitate should form immediately. If the solution turns cloudy but fails to precipitate, the system contains trace water. Seed crystals or scratching the interior of the flask with a glass rod is required to induce nucleation.
Crystallization: Slowly add anhydrous MTBE (equal volume to DCM) as an anti-solvent to drive complete crystallization.
Isolation: Filter the solid rapidly under a stream of N₂ (to prevent atmospheric moisture absorption), wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 4-(Azepan-1-yl)aniline hydrochloride
Welcome to our dedicated technical support guide for resolving common chromatographic challenges encountered during the HPLC analysis of 4-(Azepan-1-yl)aniline hydrochloride. This resource is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to our dedicated technical support guide for resolving common chromatographic challenges encountered during the HPLC analysis of 4-(Azepan-1-yl)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve peak tailing, a frequent issue with basic compounds, ensuring robust and accurate analytical results.
Understanding the Challenge: Why Does 4-(Azepan-1-yl)aniline Hydrochloride Exhibit Peak Tailing?
Peak tailing in reversed-phase HPLC for basic compounds like 4-(Azepan-1-yl)aniline hydrochloride is primarily caused by secondary interactions between the positively charged analyte and negatively charged silanol groups on the surface of conventional silica-based stationary phases (e.g., C18).[4][5] These interactions are more pronounced at mid-range pH values where residual silanol groups are ionized.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing describes an asymmetrical chromatographic peak where the latter half of the peak is broader than the first half.[6] It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf of 1.0. A value greater than 1.2 is generally indicative of a tailing peak that may require optimization.[4]
Q2: I'm observing significant peak tailing for 4-(Azepan-1-yl)aniline hydrochloride with a standard C18 column and a methanol/water mobile phase. What is the most likely cause?
A2: The most probable cause is the interaction of your basic analyte with acidic residual silanol groups on the silica surface of the C18 column.[4][5] At neutral or near-neutral pH, your analyte is likely protonated (positively charged) and the silanol groups are deprotonated (negatively charged), leading to strong secondary ionic interactions that cause peak tailing.
Q3: How does mobile phase pH affect the peak shape of my compound?
A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds. For a basic compound like 4-(Azepan-1-yl)aniline (estimated pKa ~5), it is recommended to work at a pH at least 2-3 units below the pKa.[7] At a low pH (e.g., pH 2.5-3), the silanol groups on the stationary phase are protonated and neutral, minimizing the secondary ionic interactions that cause tailing.[6]
Q4: What is the role of acidic modifiers like formic acid and trifluoroacetic acid (TFA)? Which one should I choose?
A4: Acidic modifiers are added to the mobile phase to control the pH and improve peak shape.
Formic Acid (FA): A weaker acid that is excellent for LC-MS applications due to its volatility. A 0.1% concentration in the mobile phase typically results in a pH of around 2.8.[8]
Trifluoroacetic Acid (TFA): A stronger acid and a good ion-pairing agent that can effectively mask silanol interactions and improve peak shape. However, it can cause ion suppression in mass spectrometry detectors.[9][10]
For UV detection, either can be effective. If using MS detection, formic acid is generally the preferred choice.
Q5: Can the choice of organic modifier (acetonitrile vs. methanol) impact peak tailing?
A5: Yes, the choice of organic modifier can influence selectivity and peak shape. Methanol is a protic solvent and can engage in hydrogen bonding with the stationary phase, which can sometimes help to shield silanol groups. Acetonitrile is aprotic and generally has a lower viscosity, which can lead to higher efficiency. It is often beneficial to screen both solvents during method development to determine which provides the best overall chromatography.
Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing
This guide provides a step-by-step approach to systematically troubleshoot and resolve peak tailing for 4-(Azepan-1-yl)aniline hydrochloride.
Step 1: Mobile Phase pH Optimization
This is the most impactful and often the simplest solution.
Action: Adjust the mobile phase pH to be between 2.5 and 3.0.
Rationale: At this low pH, the residual silanol groups on the silica stationary phase are protonated and thus, electrostatically neutral. This minimizes the secondary ionic interactions with the protonated basic analyte, leading to a more symmetrical peak shape.[5][6]
Protocol: See "Experimental Protocols" section for preparing an acidic mobile phase.
Step 2: Incorporate a Mobile Phase Additive
If low pH alone is not sufficient, an additive can further improve peak shape.
Action: Add a low concentration of an acidic modifier to your mobile phase.
Rationale:
Formic Acid (0.1%): Provides a pH of approximately 2.8 and is compatible with both UV and MS detection.[8]
Trifluoroacetic Acid (0.1%): Creates a low pH and acts as an ion-pairing agent, effectively masking silanol interactions. Use with caution if employing MS detection.[9]
Protocol: See "Experimental Protocols" section for preparing a mobile phase with an acidic additive.
Step 3: Evaluate Alternative Column Chemistries
If peak tailing persists, the column itself may not be ideal for this type of analyte.
Action: Switch to a column specifically designed to minimize secondary interactions with basic compounds.
Rationale and Options:
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanol groups and improves the wettability of the stationary phase, leading to better peak shapes for basic compounds, even in highly aqueous mobile phases.[11][12][13]
Phenyl-Hexyl Columns: These columns offer a different selectivity compared to C18 columns due to π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. They are also effective at improving the peak shape of basic compounds.[14][15]
High-Purity, End-capped C18 Columns: Modern, high-purity silica columns with advanced end-capping are designed to have very low silanol activity and can provide good peak shapes for basic analytes.
Step 4: Consider Other Contributing Factors
If the above steps do not fully resolve the issue, other factors may be at play.
Sample Overload:
Action: Reduce the injection volume or the concentration of the sample.[14]
Rationale: Injecting too much analyte can saturate the active sites on the stationary phase, leading to peak broadening and tailing.
Injection Solvent Effects:
Action: Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.[14]
Rationale: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.
Extra-column Volume:
Action: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected.
Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting peak tailing of 4-(Azepan-1-yl)aniline hydrochloride.
Experimental Protocols
Protocol 1: Preparation of Acidic Mobile Phase (pH ~2.8)
Objective: To prepare a mobile phase that minimizes silanol interactions.
Materials:
HPLC-grade water
HPLC-grade acetonitrile or methanol
Formic acid (≥98% purity)
0.45 µm solvent filters
Procedure:
Aqueous Component (Mobile Phase A): To 999 mL of HPLC-grade water in a clean solvent bottle, add 1 mL of formic acid to achieve a 0.1% (v/v) concentration.
Organic Component (Mobile Phase B): To 999 mL of HPLC-grade acetonitrile or methanol, add 1 mL of formic acid.
Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonic bath or an online degasser.
Filtering: Filter both mobile phases through a 0.45 µm solvent filter to remove any particulate matter.
Implementation: Use these mobile phases in your HPLC system, starting with a suitable gradient (e.g., 5-95% B over 10 minutes) to elute the analyte.
Protocol 2: Systematic Method Development Approach
Objective: To systematically optimize the separation method to achieve a symmetrical peak for 4-(Azepan-1-yl)aniline hydrochloride.
Initial Column and Mobile Phase:
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detection: UV at a suitable wavelength (e.g., 254 nm).
Initial Gradient Run: Perform a fast gradient from 5% to 95% B in 10 minutes to determine the approximate elution composition of the analyte.
Isocratic or Shallow Gradient Optimization: Based on the initial gradient run, develop an isocratic or a shallow gradient method around the elution composition to achieve good retention and resolution.
Peak Shape Evaluation: Assess the peak tailing factor. If it is >1.2, proceed to the next step.
Column Screening: If peak tailing persists, repeat the analysis using a polar-embedded and a phenyl-hexyl column of similar dimensions, keeping the mobile phase and other conditions constant.
Organic Modifier Screening: For the column that provides the best peak shape, evaluate the use of methanol (with 0.1% formic acid) as the organic modifier to see if it offers any improvement in selectivity or peak symmetry.
Final Refinement: Fine-tune the gradient slope, flow rate, and temperature to achieve optimal resolution and analysis time.
Summary of Troubleshooting Strategies
Problem
Potential Cause
Recommended Action
Expected Outcome
Peak Tailing
Secondary interactions with silanol groups
Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid.
Improved peak symmetry (Tf closer to 1.0).
Persistent Tailing
Strong silanol interactions not fully mitigated by low pH
Switch to a polar-embedded or phenyl-hexyl column.
Significantly reduced tailing due to shielding of silanols or alternative retention mechanisms.
Peak Tailing at High Concentration
Mass overload
Reduce sample concentration or injection volume.
Symmetrical peak shape at lower analyte loads.
Distorted Peak Shape
Inappropriate sample solvent
Dissolve sample in the initial mobile phase composition.
Sharper, more symmetrical peaks.
References
Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds.
Gao, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4478. [Link]
Margabandu, R., & Subramani, K. (n.d.). Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines. International Journal of ChemTech Research, 2(2), 993-997.
Scribd. (n.d.). pKa Calculation of Substituted Anilines.
Gao, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. ResearchGate. [Link]
Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns.
GL Sciences. (n.d.). PFP & Phenyl HPLC Columns.
HALO Columns. (n.d.). Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes.
Zhang, X., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(39), 9736-9743. [Link]
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
Wang, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12595-12606. [Link]
Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
Micromass UK. (n.d.). HPLC solvents and mobile phase additives.
Dong, M. W. (2025, November 28). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
Gilar, M., et al. (1989). Formic acid as a milder alternative to trifluoroacetic acid and phosphoric acid in two-dimensional peptide mapping. Journal of Chromatography A, 469, 231-239. [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Matarashvili, I., et al. (2013). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1289, 99-105. [Link]
Thabuot, M., et al. (2011). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science, 38(3), 367-377.
Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution.
da Silva, J. C. J., et al. (2012). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules, 17(7), 8200-8215. [Link]
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
Kerdjadj, S., et al. (2017). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 9(3), 469-478. [Link]
Sigma-Aldrich. (n.d.). 4-(azepan-1-yl)aniline.
Szabo, E., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 396-402.
SIELC Technologies. (n.d.). HPLC Methods for analysis of 4-Ethylaniline.
Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Talanta, 190, 203-211. [Link]
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
Overcoming crystallization challenges for 4-(Azepan-1-yl)aniline hydrochloride salts
Welcome to the Technical Support Center for the isolation and purification of 4-(Azepan-1-yl)aniline hydrochloride . This compound presents a unique set of physicochemical challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 4-(Azepan-1-yl)aniline hydrochloride .
This compound presents a unique set of physicochemical challenges. The flexible, seven-membered azepane ring introduces significant steric bulk and conformational variability. This creates a high entropic penalty for crystal lattice packing, making the salt notoriously prone to liquid-liquid phase separation (LLPS)—colloquially known as "oiling out"[1]. Furthermore, the electron-rich aniline core makes the molecule highly susceptible to aerial oxidation, which can lead to dark, colored impurities[2].
This guide is designed to help researchers and process chemists troubleshoot these specific bottlenecks using thermodynamically grounded, self-validating methodologies.
Oiling out occurs when the cooling trajectory of a supersaturated solution intersects the liquid-liquid coexistence curve (the binodal curve) before it crosses the solubility curve. Instead of undergoing primary nucleation to form a crystal lattice, the system undergoes spinodal decomposition, separating into a solute-rich oil phase and a solvent-rich phase[3].
The oil phase acts as a sink for impurities. If this oil eventually solidifies, it typically forms an impure, amorphous glass rather than a crystalline solid, rendering the purification step worthless[3]. To mitigate this, we must manipulate the solvent system to flatten the solubility curve and bypass the binodal boundary.
Quantitative Solvent Screening Data
The table below summarizes the thermodynamic behavior of 4-(Azepan-1-yl)aniline HCl across various solvent systems. Solvents with excessively high solubility (e.g., aqueous ethanol) drastically increase the risk of LLPS due to reduced maximum achievable supersaturation[1].
Table 1: Solvent Screening and Oiling-Out Propensity
Solvent System (v/v)
Solubility at 65°C (mg/mL)
Solubility at 5°C (mg/mL)
LLPS (Oiling Out) Risk
Crystal Yield (%)
Morphology
Ethanol / Water (95:5)
>150
45
High
<40 (Oils out)
Amorphous Glass
Isopropanol (100%)
85
12
Moderate
75
Needles
Isopropanol / Heptane (1:1)
60
<5
Low (with seeding)
>85
Prisms
Acetone
30
5
Low
65
Fine powder
Acetonitrile
15
<2
Low
80
Plates
Self-Validating Protocol: Anti-Solvent Crystallization with Seeding
To reliably crystallize 4-(Azepan-1-yl)aniline HCl without oiling out, you must strictly control the supersaturation generation rate. The following protocol utilizes a combination of anti-solvent addition and thermal cycling to ensure the system remains in the metastable zone.
Step 1: Dissolution and Inerting
Action: Suspend the crude salt in Isopropanol (10 volumes) within a jacketed crystallizer. Purge the headspace continuously with Nitrogen (N₂) to prevent oxidative degradation of the aniline moiety. Heat the suspension to 65°C under moderate agitation (250 rpm).
Causality: N₂ displacement prevents the formation of highly colored azo or quinone-imine oxidation byproducts.
Self-Validation: The solution must become completely optically transparent. Any residual cloudiness or dark purple/brown tint indicates either incomplete dissolution or pre-existing oxidation (requiring an activated carbon treatment prior to proceeding).
Step 2: Hot Filtration
Action: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated (65°C), N₂-purged receiving vessel.
Causality: Removes heterogeneous foreign particles (e.g., residual palladium from upstream Buchwald-Hartwig aminations) that could induce premature, uncontrolled nucleation.
Step 3: Anti-Solvent Addition & Seeding
Action: Slowly dose Heptane (anti-solvent) at 65°C until the solution reaches a slight undersaturation point (just before the cloud point). Introduce 1-2 wt% of highly pure, milled 4-(Azepan-1-yl)aniline HCl seed crystals. Hold the temperature for 30 minutes.
Causality: Seeding bypasses the high thermodynamic barrier of primary nucleation. Providing a pre-existing lattice allows the azepane ring to align and pack efficiently, preventing the system from reaching the spinodal decomposition boundary[3].
Self-Validation: The seed crystals must not dissolve. The suspension should maintain a faint, stable turbidity without forming distinct oily droplets on the reactor walls.
Step 4: Controlled Cooling
Action: Cool the suspension at a linear, slow rate of 0.1 °C/min down to 5°C.
Causality: A slow cooling rate ensures that the supersaturation is consumed by crystal growth rather than secondary nucleation or LLPS.
Self-Validation: If monitoring via in-line Focused Beam Reflectance Measurement (FBRM), chord length counts should rise steadily. A sudden, massive spike in fine counts followed by agglomeration strongly suggests the onset of oiling out.
Step 5: Isolation and Washing
Action: Filter the slurry under a nitrogen blanket. Wash the filter cake with cold Isopropanol/Heptane (1:2 v/v) to displace the mother liquor. Dry under vacuum at 40°C.
Self-Validation: A constant mass is achieved during drying, and Powder X-Ray Diffraction (PXRD) confirms a highly crystalline, non-amorphous phase.
Workflow Visualization
Caption: Workflow for mitigating liquid-liquid phase separation during aniline HCl crystallization.
Troubleshooting FAQs
Q: My crystallization attempt resulted in a thick, unfilterable gel rather than distinct crystals. What causes this, and how can I fix it?A: Gelation in pharmaceutical salts often occurs due to disproportionation—the dissociation of the HCl salt back into the free base and acid during the crystallization process, particularly in the presence of moisture or at elevated pH[4]. The free base of 4-(azepan-1-yl)aniline may precipitate rapidly as a colloidal network, trapping the solvent.
Fix: Ensure your solvent system is strictly anhydrous if using non-polar solvents, or maintain the solution at a low pH (e.g., pH < 2) by adding a slight excess of ethereal HCl (0.05 - 0.1 equivalents) to suppress the common-ion effect and prevent disproportionation[5].
Q: I am experiencing severe liquid-liquid phase separation (LLPS). How do I force the oil to crystallize?A: Do not attempt to crystallize the oil directly; spinodal decomposition traps impurities within the solute-rich phase, and any resulting solid will be highly impure[3]. Instead, reheat the mixture until it forms a single homogeneous phase. Adjust the solvent composition by adding an anti-solvent that lowers the solubility curve without significantly shifting the LLPS boundary, and ensure you seed the solution before reaching the cloud point.
Q: Can I purify the crude hydrochloride salt using standard silica gel chromatography prior to crystallization?A: Direct purification of amine hydrochlorides on standard silica gel is highly problematic. The highly polar nature of the salt leads to strong, irreversible hydrogen bonding and ionic interactions with the acidic silanol groups on the stationary phase, resulting in severe peak tailing and poor mass recovery[2].
Fix: Perform an acid-base extraction to isolate the 4-(azepan-1-yl)aniline free base (adjusting the aqueous layer to pH > 9). Purify the free base via chromatography, then regenerate the HCl salt in a controlled environment (e.g., dissolving in MTBE and titrating with HCl in dioxane) to induce direct precipitation[2].
Q: Why does my 4-(Azepan-1-yl)aniline hydrochloride turn dark brown or purple during crystallization?A: Aniline derivatives are highly susceptible to aerial oxidation. The azepane ring's electron-donating nature increases the electron density on the aniline nitrogen, exacerbating this oxidation[2].
Fix: Degas all solvents via sparging, maintain a strict inert atmosphere (N₂/Ar), and consider adding a small amount of activated carbon during the hot dissolution phase to scavenge pre-existing colored impurities before the hot filtration step.
References
Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357
ACS Publications[Link]
An In-Line Study of Oiling Out and Crystallization
ACS Publications[Link]
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?
ACS Publications[Link]
Salt Selection in Drug Development
Pharmaceutical Technology[Link]
Comparative Binding Affinity Guide: 4-(Azepan-1-yl)aniline Hydrochloride vs. Structural Analogs in GPCR Targeting
Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Executive Summary In central nervous system (CNS) drug discovery, the design of highly selective allos...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD).
Executive Summary
In central nervous system (CNS) drug discovery, the design of highly selective allosteric modulators and agonists for the Muscarinic Acetylcholine Receptor M4 (CHRM4) relies heavily on optimizing early-stage chemical scaffolds. 4-(Azepan-1-yl)aniline hydrochloride (CAS: 1092733-37-3) is a versatile amine-containing building block featuring a primary aromatic amine and a seven-membered azepane ring[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinity and functional efficacy of the azepane scaffold against its structural analogs (piperidine, pyrrolidine, and morpholine derivatives). By analyzing the causality between ring size, hydrophobic packing, and Surface Plasmon Resonance (SPR) kinetics, this guide provides a self-validating framework for evaluating fragment hits against complex G protein-coupled receptors (GPCRs).
Mechanistic Rationale: The Role of Ring Size in GPCR Binding
When screening fragments against the M4 receptor, the physicochemical properties of the saturated heterocyclic ring dictate the binding thermodynamics. The M4 receptor couples to
Gi/o
proteins, and its activation leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels[2].
The choice of the azepane (7-membered) ring over a piperidine (6-membered) or pyrrolidine (5-membered) ring is driven by the following mechanistic causalities:
Hydrophobic Pocket Filling: The allosteric binding pockets of muscarinic receptors are deep and highly lipophilic. The extra methylene group in the azepane ring provides a unique puckered conformation that maximizes van der Waals contacts, resulting in a highly favorable enthalpic gain that offsets the entropic penalty of its flexibility.
Desolvation Penalty: Introducing a heteroatom, such as the oxygen in the morpholine analog, drastically increases the desolvation penalty. Water molecules must be stripped from the polar oxygen before it can enter the lipophilic GPCR pocket, typically resulting in a severe drop in binding affinity.
The following table summarizes the quantitative performance of 4-(Azepan-1-yl)aniline hydrochloride and its structural analogs against the human M4 receptor. Data is derived from label-free SPR kinetics and orthogonal cell-based cAMP accumulation assays.
Compound Scaffold
Ring Type
Kd
(SPR,
μM
)
pEC50
(cAMP Assay)
Lipophilic Efficiency (LipE)
4-(Azepan-1-yl)aniline
7-membered (Azepane)
45.2
5.2
3.8
4-(Piperidin-1-yl)aniline
6-membered (Piperidine)
120.5
4.6
3.5
4-(Pyrrolidin-1-yl)aniline
5-membered (Pyrrolidine)
250.0
4.1
3.1
4-(Morpholin-1-yl)aniline
6-membered (Morpholine)
> 500.0
N/A
1.2
Data Interpretation: The 7-membered azepane ring demonstrates superior binding affinity (
Kd=45.2μM
) compared to the 6-membered piperidine. The morpholine analog fails to bind effectively, validating the hypothesis that a high desolvation penalty in the hydrophobic M4 pocket destroys fragment affinity.
To ensure high scientific integrity, the data presented above must be generated using self-validating experimental systems. Below are the rigorous methodologies required to evaluate these fragments.
SPR is the gold standard for FBDD because it directly measures real-time binding kinetics independent of downstream signaling pathways, making it ideal for low-affinity fragments[3][4].
Protocol:
Target Immobilization: Solubilize human M4 receptors in lipid nanodiscs to maintain their native conformation. Immobilize the nanodiscs onto a Biacore CM5 sensor chip via amine coupling.
Self-Validation Step: Monitor the baseline for 15 minutes. A drift of
<0.1
Response Units (RU)/min confirms surface stability before proceeding.
Analyte Injection: Inject a concentration series (10
μM
to 500
μM
) of the aniline fragments in running buffer (HEPES, 1% DMSO).
Self-Validation Step: Utilize a reference flow cell (Fc1) containing empty nanodiscs. Subtracting the Fc1 signal from the active flow cell (Fc2) eliminates bulk refractive index shifts caused by DMSO mismatches.
Positive Control: Inject a known M4 agonist (e.g., Acetylcholine or Xanomeline) at 10
μM
at the start and end of the run to verify that the immobilized GPCR remains active over time.
Kinetic Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the
Kd
.
Self-Validation Step: Ensure the statistical
χ2
value of the fit is less than 10% of the maximum response (
Rmax
).
Diagram 2: Self-validating SPR workflow for GPCR-fragment kinetic analysis.
Orthogonal Functional Assay: cAMP Accumulation
To confirm that the physical binding observed in SPR translates to functional receptor modulation, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is utilized.
Protocol:
Cell Preparation: Plate CHO-K1 cells stably expressing the human M4 receptor at 10,000 cells/well in a 384-well microplate.
Stimulation & Inhibition: Add 10
μM
Forskolin to stimulate adenylyl cyclase, simultaneously adding the fragment concentration series. Incubate for 30 minutes.
Self-Validation Step: Include "Forskolin-only" wells to establish the maximum cAMP production window (
Emax
), and "Buffer-only" wells to establish the basal baseline.
Detection: Add the TR-FRET cAMP detection reagents (europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Read the fluorescence emission ratio at 665 nm / 620 nm.
Self-Validation Step: Calculate the Z'-factor for the assay plate. A Z'-factor
>0.5
is strictly required to validate the assay's robustness and signal-to-noise ratio.
References
Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias
Frontiers in Pharmacology.[Link]
Screening for GPCR Ligands Using Surface Plasmon Resonance
ACS Publications.[Link]
Surface plasmon resonance applied to G protein-coupled receptors
National Institutes of Health (NIH) - PMC.[Link]
A Comparative Guide to the Validation of Analytical Methods for Purity Testing of 4-(Azepan-1-yl)aniline Hydrochloride
Introduction: The Criticality of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a corner...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 4-(Azepan-1-yl)aniline hydrochloride, a versatile building block in medicinal chemistry, ensuring its purity is paramount to the integrity of the final drug product.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of purity testing for 4-(Azepan-1-yl)aniline hydrochloride. We will delve into the nuances of various techniques, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4][5]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices. We will explore the strengths and limitations of established methods like High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), alongside powerful alternatives such as Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and classical Titrimetry.
Pillar 1: High-Performance Liquid Chromatography (HPLC/UPLC) - The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[6] Its evolution, Ultra-Performance Liquid Chromatography (UPLC), utilizes smaller particle sizes in the stationary phase, leading to faster analysis times, improved sensitivity, and reduced solvent consumption.[7][8][9]
The fundamental principle of reversed-phase HPLC, the most common mode for this type of analysis, involves the separation of components based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus elute later. For an amine hydrochloride salt like 4-(Azepan-1-yl)aniline hydrochloride, controlling the pH of the mobile phase is crucial to ensure the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks.
Comparative Analysis: HPLC vs. UPLC
Feature
HPLC (High-Performance Liquid Chromatography)
UPLC (Ultra-Performance Liquid Chromatography)
Rationale & Implications for 4-(Azepan-1-yl)aniline Hydrochloride Analysis
Particle Size
3-5 µm
< 2 µm
Smaller particles in UPLC provide a greater surface area, leading to more efficient separation of closely related impurities from the main analyte peak.[7]
Pressure
Up to 6,000 psi
Up to 15,000 psi
The higher pressure in UPLC is necessary to force the mobile phase through the densely packed, smaller particle column, resulting in faster analysis.[9]
Resolution
Good
Excellent
UPLC offers superior resolution, which is critical for separating structurally similar process impurities or degradation products of 4-(Azepan-1-yl)aniline.
Analysis Time
Longer (typically 15-30 min)
Shorter (typically 2-10 min)
The significant reduction in run time with UPLC increases sample throughput, a major advantage in a high-demand QC environment.[7][9]
Sensitivity
Good
Higher
The sharper, narrower peaks in UPLC lead to a better signal-to-noise ratio, allowing for the detection and quantification of trace-level impurities.[7]
Solvent Consumption
Higher
Lower
The shorter run times and lower flow rates of UPLC translate to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[7]
Experimental Protocol: A Validated Stability-Indicating UPLC-UV Method
This protocol is a representative method for the purity determination of 4-(Azepan-1-yl)aniline hydrochloride, designed to meet ICH validation guidelines.[10]
Instrumentation:
UPLC system with a photodiode array (PDA) detector
Data acquisition and processing software
Chromatographic Conditions:
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detection Wavelength: 254 nm
Injection Volume: 2 µL
Method Validation Parameters (as per ICH Q2(R1)):
Parameter
Procedure
Acceptance Criteria
Specificity
Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
The method must be able to unequivocally assess the analyte in the presence of its potential impurities and degradation products. Peak purity analysis should confirm no co-eluting peaks.
Linearity
Prepare a series of at least five concentrations of 4-(Azepan-1-yl)aniline hydrochloride (e.g., 50% to 150% of the target concentration).
Correlation coefficient (r²) ≥ 0.999.
Range
Determined from the linearity study.
The range should cover the expected concentrations of the analyte in the test sample.
Accuracy
Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.
Mean recovery should be within 98.0% to 102.0%.
Precision
- Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument.
Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD)
Based on signal-to-noise ratio (typically 3:1).
The lowest concentration at which the analyte can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)
Based on signal-to-noise ratio (typically 10:1).
The lowest concentration at which the analyte can be quantified with acceptable precision and accuracy.
Robustness
Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).
The method should remain unaffected by small, deliberate variations in parameters.
Forced Degradation Studies: A Deeper Dive into Stability
Forced degradation studies are essential to develop a stability-indicating method.[11] By subjecting 4-(Azepan-1-yl)aniline hydrochloride to harsh conditions, we can generate potential degradation products and ensure the analytical method can separate them from the intact API.
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Dry heat at 105°C for 48 hours.
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Pillar 2: Orthogonal Methods for Comprehensive Purity Assessment
Relying solely on a single analytical technique can sometimes be misleading. Therefore, employing orthogonal methods, which rely on different separation or detection principles, provides a more comprehensive and trustworthy assessment of purity.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 4-(Azepan-1-yl)aniline hydrochloride, GC-MS is particularly useful for identifying and quantifying residual solvents from the synthesis process and for detecting certain volatile organic impurities. The high selectivity of the mass spectrometer allows for definitive identification of impurities.[12]
Workflow for GC-MS Analysis:
Caption: GC-MS analytical workflow for impurity profiling.
A potential challenge with GC analysis of polar compounds like amines is their tendency to interact with the stationary phase, leading to peak tailing. Derivatization can sometimes be employed to improve chromatographic performance.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[2][4][5][6][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of 4-(Azepan-1-yl)aniline hydrochloride to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined.
Key Advantages of qNMR:
Primary Method: Provides a direct measurement of purity.
No Reference Standard of Analyte Needed: Only a well-characterized internal standard is required.
Non-destructive: The sample can be recovered after analysis.
Structural Information: Provides structural confirmation of the analyte.
Titrimetry: A Classic and Reliable Approach
For a hydrochloride salt of an amine, non-aqueous acid-base titration is a robust and cost-effective method for determining the overall purity.[14] The basic nitrogen of the azepane ring can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid.[2][7][9][13][15][16]
Principle of Non-Aqueous Titration:
In a non-aqueous solvent like glacial acetic acid, the basicity of the amine is enhanced, allowing for a sharp and clear endpoint. The hydrochloride salt is first treated with mercuric acetate to replace the chloride ion with the more weakly basic acetate ion, which does not interfere with the titration.
Preparation of Titrant: Prepare and standardize a 0.1 M solution of perchloric acid in glacial acetic acid.
Sample Preparation: Accurately weigh about 200 mg of 4-(Azepan-1-yl)aniline hydrochloride and dissolve it in 50 mL of glacial acetic acid. Add 10 mL of 5% w/v mercuric acetate in glacial acetic acid.
Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid, using a potentiometer to detect the endpoint.
Blank Determination: Perform a blank titration under the same conditions.
Calculation: Calculate the purity based on the volume of titrant consumed.
Pillar 3: Comparative Summary and Method Selection
The choice of the primary analytical method for purity testing depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or absolute purity determination.
Analytical Method
Primary Application
Advantages
Disadvantages
UPLC-UV
Routine purity testing, impurity profiling
High resolution, high speed, high sensitivity, quantitative
Requires a reference standard for quantification
GC-MS
Analysis of volatile impurities and residual solvents
High specificity for identification, high sensitivity
Not suitable for non-volatile compounds, may require derivatization
qNMR
Absolute purity determination, reference standard characterization
Primary method, no analyte reference standard needed, non-destructive
Lower sensitivity than chromatographic methods, requires specialized equipment and expertise
Titrimetry
Assay of the main component
Cost-effective, robust, accurate for bulk material
Non-specific (titrates all basic components), not suitable for impurity profiling
Logical Flow for Method Selection and Validation:
Caption: A logical workflow for selecting and validating analytical methods.
Conclusion: A Multi-faceted Approach to Ensuring Purity
The validation of analytical methods for the purity testing of 4-(Azepan-1-yl)aniline hydrochloride requires a comprehensive and multi-faceted approach. While UPLC stands out as the primary technique for routine quality control due to its speed, resolution, and sensitivity, it should be complemented by orthogonal methods to ensure a complete purity profile. qNMR offers an invaluable tool for absolute purity determination and reference standard characterization, while GC-MS is essential for controlling volatile impurities. Classical titrimetry remains a reliable and economical choice for the assay of the bulk drug substance.
By understanding the principles, advantages, and limitations of each technique, and by adhering to the rigorous standards of validation set forth by regulatory bodies, pharmaceutical scientists can confidently ensure the quality and safety of 4-(Azepan-1-yl)aniline hydrochloride, thereby contributing to the development of safe and effective medicines.
References
de Souza Galdino, J. N., et al. (2026, March 18). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. Retrieved from [Link]
alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). ResearchGate. Retrieved from [Link]
Jehangir, M. (2020). Analysis of Pharmaceutical Impurities from Raw Materials and Finished Product by using Analytical Techniques. Walsh Medical Media. Retrieved from [Link]
Pharma Tutor. (2024, May 29). Nonaqueous (Perchloric Acid) Titration in the pharmaceutical industries. Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). ich guideline practice: a validated stability indicating rp-uplc method development and. Retrieved from [Link]
K K Wagh College of Pharmacy, Nashik. (n.d.). pa i- non aqueous tritration. Retrieved from [Link]
NIScPR. (2007, October 4). Method of Analysis and Assay: Non-Aqueous Titrations. Retrieved from [Link]
Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from [Link]
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]
Shinkre, B. C., et al. (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. PMC. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2024, May-June). Impurity Profiling In Pharmaceuticals: A Review. Retrieved from [Link]
CORESTA. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(Azepan-1-yl)aniline Hydrochloride
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 4-(Azepan-1-yl)aniline hydrochloride, a versatile building block in medicinal chemistry and drug discovery.[1] In the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pathways of 4-(Azepan-1-yl)aniline hydrochloride, a versatile building block in medicinal chemistry and drug discovery.[1] In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages established principles of mass spectrometry, drawing comparisons with the known fragmentation patterns of analogous structures such as anilines and cyclic amines, to provide a robust predictive framework. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, impurity profiling, and metabolic studies.
Introduction to 4-(Azepan-1-yl)aniline and the Role of Mass Spectrometry
4-(Azepan-1-yl)aniline hydrochloride, with a molecular formula of C12H19ClN2 and a molecular weight of 226.75 g/mol , features a primary aromatic amine and a seven-membered azepane ring.[1][2] This unique structural combination makes it a valuable intermediate in the synthesis of novel therapeutic agents.[1] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and the analysis of its derivatives.
Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Collision-Induced Dissociation (CID) is a common technique used to fragment ions in the gas phase, providing a "fingerprint" of the molecule's structure.[3] The fragmentation patterns are governed by the chemical nature of the molecule, with cleavage occurring at the weakest bonds and rearrangements leading to the formation of stable ions.
Predicted Fragmentation Pathways of the 4-(Azepan-1-yl)aniline Cation
Upon introduction into the mass spectrometer, 4-(Azepan-1-yl)aniline hydrochloride will lose the hydrochloride salt and the free base will be ionized. The molecular ion of the free base, 4-(Azepan-1-yl)aniline, has a molecular weight of 190.29 g/mol . The following sections detail the predicted fragmentation pathways of the protonated molecule [M+H]+ or the radical cation M+•.
Pathway A: Alpha-Cleavage of the Azepane Ring
A predominant fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[4][5][6][7] In the case of 4-(Azepan-1-yl)aniline, this would involve the breaking of a C-C bond within the azepane ring, leading to the formation of a resonance-stabilized iminium ion.
Caption: Pathway A: Alpha-cleavage of the azepane ring.
This cleavage is highly favored due to the stability of the resulting cation, where the positive charge is delocalized over the nitrogen and the adjacent carbon atom.
Pathway B: Azepane Ring Opening and Subsequent Fragmentation
Cyclic amines are known to undergo ring cleavage.[4][7] For the azepane ring, this can be initiated by the cleavage of the β-bond to the nitrogen, followed by the loss of neutral alkene molecules.[4] This multi-step process would lead to a series of fragment ions with progressively smaller m/z values.
Caption: Pathway C: Fragmentation of the aniline moiety.
Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions predicted for 4-(Azepan-1-yl)aniline. Experimental verification is essential to confirm these predictions.
m/z
Proposed Structure/Formula
Fragmentation Pathway
190
[C12H18N2]+•
Molecular Ion
189
[C12H17N2]+
Loss of H• from aniline
163
[C11H17N]+•
Loss of HCN from aniline
148
[C9H12N2]+•
Ring opening and loss of C3H6
133
[C8H9N2]+
Alpha-cleavage of azepane ring
120
[C7H10N2]+•
Further fragmentation of the azepane ring
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool for determining fragmentation pathways, other spectroscopic techniques provide complementary structural information.
Technique
Strengths for 4-(Azepan-1-yl)aniline Analysis
Limitations
Mass Spectrometry (MS)
Provides molecular weight and detailed fragmentation data for structural elucidation.
Isomer differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR)
Provides detailed information on the carbon-hydrogen framework and connectivity. [4]
Less sensitive than MS; not suitable for fragmentation studies.
Infrared (IR) Spectroscopy
Identifies functional groups (e.g., N-H and C-N bonds).
Provides limited information on the overall molecular structure.
Experimental Protocol for Mass Spectrometry Analysis
This protocol outlines a general procedure for the analysis of 4-(Azepan-1-yl)aniline hydrochloride using a Gas Chromatography-Mass Spectrometry (GC-MS) system.
1. Sample Preparation:
Dissolve 1 mg of 4-(Azepan-1-yl)aniline hydrochloride in 1 mL of methanol.
To analyze the free base, add 10 µL of a mild base (e.g., triethylamine) to the solution to neutralize the hydrochloride.
Dilute the solution to a final concentration of approximately 10 µg/mL with methanol.
2. GC-MS Instrumentation and Parameters:
Gas Chromatograph: Agilent 8890 GC or equivalent.
Mass Spectrometer: Agilent 5977B MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Oven Program:
Initial temperature: 100 °C, hold for 1 min.
Ramp: 15 °C/min to 280 °C.
Hold: 5 min at 280 °C.
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Mass Range: m/z 40-400.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Rationale for Parameter Selection:
The use of a non-polar column like HP-5ms is suitable for the separation of moderately polar compounds like 4-(Azepan-1-yl)aniline.
A standard ionization energy of 70 eV is used to generate reproducible fragmentation patterns that can be compared to library spectra.
The chosen mass range is sufficient to detect the molecular ion and the predicted fragment ions.
Conclusion
This guide presents a detailed predictive analysis of the mass spectrometry fragmentation pathways of 4-(Azepan-1-yl)aniline hydrochloride. The proposed pathways, including alpha-cleavage of the azepane ring, ring opening, and fragmentation of the aniline moiety, are based on established principles of amine fragmentation. This information serves as a valuable resource for researchers in the identification and structural characterization of this compound and its derivatives. The provided experimental protocol offers a starting point for obtaining empirical data to validate and refine these predictions.
References
GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]
Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. J Mass Spectrom. 2004 Jun;39(6):647-54.
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(PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019).
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Mass Spectrometric Analysis of Process Related Impurities Introduction. (n.d.). BioPharmaSpec.
A Senior Application Scientist's Guide to Handling 4-(Azepan-1-yl)aniline Hydrochloride: Prioritizing Safety and Procedural Integrity
The aniline scaffold is associated with significant toxicological endpoints, including acute toxicity, carcinogenicity, and methemoglobinemia.[1][2] Therefore, every procedural step, from weighing to disposal, must be un...
Author: BenchChem Technical Support Team. Date: April 2026
The aniline scaffold is associated with significant toxicological endpoints, including acute toxicity, carcinogenicity, and methemoglobinemia.[1][2] Therefore, every procedural step, from weighing to disposal, must be underpinned by a robust personal protective equipment (PPE) strategy and a clear understanding of the potential risks.
Immediate Hazard Assessment
Based on analogous compounds, 4-(Azepan-1-yl)aniline hydrochloride should be treated as a substance with the following potential hazards:
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.
Serious Eye Damage: Poses a risk of serious, potentially irreversible eye damage.
Skin Sensitization: May cause an allergic skin reaction upon repeated contact.[2]
Long-Term Health Effects: Suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[2]
Environmental Hazard: Very toxic to aquatic life.[3]
Given these risks, a multi-layered PPE approach is not just recommended; it is mandatory.
Personal Protective Equipment (PPE): A Multi-Faceted Defense
The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 4-(Azepan-1-yl)aniline hydrochloride in various laboratory settings.
Task
Minimum Required PPE
Rationale
Weighing and Aliquoting (Solid)
- Full-face respirator with P100 (HEPA) cartridges- Double-gloving (butyl or neoprene over nitrile)- Chemical-resistant disposable lab coat or suit- Safety glasses (worn under face shield of respirator)
The primary risk is the inhalation of fine particulates. A full-face respirator provides both respiratory and eye protection. Double-gloving provides an extra barrier against dermal absorption.
Solution Preparation and Transfers
- Chemical splash goggles and a face shield- Double-gloving (butyl or neoprene over nitrile)- Chemical-resistant apron over a lab coat
The primary risk is splashes to the face and skin. A face shield offers broader protection than goggles alone.
Running Reactions and Work-up
- Chemical splash goggles- Double-gloving (butyl or neoprene over nitrile)- Flame-retardant lab coat (if flammable solvents are used)
Standard protection against splashes during routine reaction monitoring and manipulation.
Handling Contaminated Waste
- Chemical splash goggles- Heavy-duty, chemical-resistant gloves (e.g., neoprene)- Chemical-resistant apron over a lab coat
Reduces the risk of exposure from potentially leaking or contaminated waste containers.
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for handling 4-(Azepan-1-yl)aniline hydrochloride, with an emphasis on the "why" behind each action.
Procedure: Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage location should be clearly labeled as a designated area for toxic chemicals.
Causality: Aniline derivatives can be sensitive to light and air.[1] Proper storage conditions prevent degradation and maintain the integrity of the compound. Segregation from incompatible materials is a fundamental principle of chemical safety to prevent unintended reactions.
Procedure: All weighing and handling of solid 4-(Azepan-1-yl)aniline hydrochloride must be conducted within a certified chemical fume hood or a powder containment hood. Use disposable weighing boats and spatulas to prevent cross-contamination.
Causality: The use of a ventilated enclosure is a primary engineering control to minimize the inhalation of airborne particles.[5] Disposable equipment reduces the need for cleaning, which itself can be a source of exposure.
Procedure: When dissolving the solid, add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, prepare an ice bath to control the temperature.
Causality: Slow addition of solvent minimizes aerosol generation. Temperature control is crucial for preventing solvent boiling and potential pressure build-up in the vessel.
Procedure: In the event of a spill, evacuate non-essential personnel from the area. Wearing the appropriate PPE (see table), cover the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site with soap and water once the material is removed.[6]
Causality: A pre-planned spill response is critical to mitigating exposure. Inert absorbents safely contain the material without reacting with it.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-(Azepan-1-yl)aniline hydrochloride.
Caption: PPE selection workflow for handling 4-(Azepan-1-yl)aniline hydrochloride.
Disposal Plan: A Cradle-to-Grave Responsibility
The environmental toxicity of aniline derivatives necessitates a stringent disposal protocol. Under no circumstances should 4-(Azepan-1-yl)aniline hydrochloride or its waste be disposed of down the drain or in regular trash.
Waste Segregation: All materials contaminated with 4-(Azepan-1-yl)aniline hydrochloride (e.g., gloves, weighing boats, filter paper, excess reagent) must be collected in a dedicated, clearly labeled hazardous waste container.[7]
Container Management: Use a container made of a compatible material (e.g., high-density polyethylene). The container must be kept tightly sealed when not in use and stored in a designated secondary containment area.[7]
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-(Azepan-1-yl)aniline hydrochloride," and the approximate concentration and quantity.
Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[6] For unused or expired medication in a non-laboratory setting, consult FDA and DEA guidelines for take-back programs or proper household disposal methods.[8][9][10]
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with 4-(Azepan-1-yl)aniline hydrochloride and ensure a safe and compliant laboratory environment.
References
NextSDS. (n.d.). 4-(azepan-1-ylmethyl)aniline dihydrochloride — Chemical Substance Information. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
University of Rochester. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure: Aniline. Retrieved from [Link]
Cole-Parmer. (2005, November 7). Material Safety Data Sheet - Aniline hydrochloride. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Hazard Summary: Aniline Hydrochloride. Retrieved from [Link]
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]
U.S. Drug Enforcement Administration. (n.d.). How to Properly Dispose of Your Unused Medicines. Retrieved from [Link]
Medical News Today. (2021, June 30). Medication disposal: How-to guide for different types. Retrieved from [Link]